Kibdelin D
Description
from Kibdelosporangium aridum; structure given in second source
Properties
CAS No. |
105997-86-2 |
|---|---|
Molecular Formula |
C81H82Cl4N8O29 |
Molecular Weight |
1773.4 g/mol |
IUPAC Name |
5,15,32,65-tetrachloro-64-[3-[[(E)-dec-4-enoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,18,26,31,44,49-hexahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid |
InChI |
InChI=1S/C81H82Cl4N8O29/c1-3-4-5-6-7-8-9-10-53(100)87-63-68(105)66(103)51(28-94)120-80(63)122-72-49-22-33-23-50(72)118-71-41(83)19-34(20-42(71)84)65(102)62-78(113)91-60(79(114)115)38-24-35(96)25-48(119-81-70(107)69(106)67(104)52(29-95)121-81)54(38)37-17-30(11-14-43(37)97)57(74(109)93-62)88-75(110)58(33)89-76(111)59-39-26-36(27-45(99)55(39)85)116-47-21-31(12-15-44(47)98)56(86-2)73(108)92-61(77(112)90-59)64(101)32-13-16-46(117-49)40(82)18-32/h7-8,11-27,51-52,56-70,80-81,86,94-99,101-107H,3-6,9-10,28-29H2,1-2H3,(H,87,100)(H,88,110)(H,89,111)(H,90,112)(H,91,113)(H,92,108)(H,93,109)(H,114,115)/b8-7+ |
InChI Key |
FZLZXWVVGYPKAS-BQYQJAHWSA-N |
Isomeric SMILES |
CCCCC/C=C/CCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5Cl)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(C(C2=CC(=C(O3)C=C2)Cl)O)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)CO)O)O |
Canonical SMILES |
CCCCCC=CCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5Cl)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(C(C2=CC(=C(O3)C=C2)Cl)O)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)CO)O)O |
Synonyms |
kibdelin D |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Kibdelin D from Kibdelosporangium aridum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and preliminary characterization of Kibdelin D, a novel glycopeptide antibiotic. Produced by the actinomycete Kibdelosporangium aridum subsp. largum (SK&F AAD-609), this compound is part of a larger complex of related compounds collectively known as the kibdelins. This document details the experimental protocols for fermentation, isolation, and purification, and presents the structural and biological data in a clear, structured format for researchers in natural product discovery and antibiotic development.
Discovery and Production
The kibdelins, including this compound, were discovered as part of a screening program for novel glycopeptide antibiotics. They are produced by a new subspecies, Kibdelosporangium aridum subsp. largum (SK&F AAD-609).[1] These compounds are related to the aridicins but are distinguished by the presence of a homologous series of glycolipids based on N-acylglucosamine.[1]
Fermentation Protocol
The production of the kibdelin complex is achieved through submerged aerobic fermentation of Kibdelosporangium aridum subsp. largum.
Table 1: Fermentation Parameters
| Parameter | Value/Condition |
| Microorganism | Kibdelosporangium aridum subsp. largum (SK&F AAD-609) |
| Fermentation Type | Submerged aerobic |
| Culture Medium | Aqueous nutrient medium |
A visual representation of the overall workflow from fermentation to the isolation of pure this compound is provided below.
Isolation and Purification of this compound
The isolation of the kibdelin complex from the fermentation broth is achieved through affinity chromatography, a technique that leverages the specific binding affinity of glycopeptide antibiotics for the peptide D-alanyl-D-alanine.[2] The individual components of the complex, including this compound, are then resolved by preparative reversed-phase high-performance liquid chromatography (HPLC).[2]
Experimental Protocol for Isolation and Purification
-
Affinity Chromatography : The harvested fermentation broth is passed through a D-alanyl-D-alanine agarose column. The kibdelin complex binds to the column.[2]
-
Elution : The bound kibdelin complex is eluted from the affinity column.
-
Preparative Reversed-Phase HPLC : The eluted complex is subjected to preparative reversed-phase HPLC to separate the individual kibdelin components.[2]
Structural Elucidation
Mild acid hydrolysis of the kibdelins reveals that they share the same mannosyl aglycon as the aridicins.[2] The key difference between the kibdelins and aridicins lies in the oxidation level at the C-6 position of the amino sugar. The kibdelins are a series of N-acylglucosamine analogs with varying fatty acid side chains.[2]
Table 2: Structural Features of Major Kibdelin Components
| Kibdelin Component | Fatty Acid Moiety |
| Kibdelin A | Saturated straight-chain C10-C12 fatty acids |
| Kibdelin B | Saturated straight-chain C10-C12 fatty acids |
| Kibdelin C1 | Saturated branched-chain C10-C12 fatty acids |
| Kibdelin C2 | Saturated branched-chain C10-C12 fatty acids |
| This compound | (Z)-4-decenoic acid |
The structure of this compound was determined using a combination of FAB mass spectrometry, isoelectric focusing, potentiometric titration, and carbohydrate and fatty acid analyses.[2]
The logical relationship for the structural determination is outlined in the diagram below.
Biological Activity
The kibdelins exhibit improved in vitro activity compared to the aridicins and are effective in mouse protection studies against a range of Gram-positive bacteria, including methicillin-resistant staphylococci.[1] Pharmacokinetic studies have shown that these compounds have high serum concentrations and a long-acting potential.[1] The kibdelin complex has also been shown to modify rumen metabolism in a way that is favorable for growth promotion in cattle.[1]
While a specific signaling pathway for this compound's mechanism of action has not been detailed, the general mechanism for glycopeptide antibiotics involves the inhibition of cell wall synthesis in susceptible bacteria. They typically bind to the D-Ala-D-Ala terminus of peptidoglycan precursors.
Conclusion
This compound, a novel glycopeptide antibiotic isolated from Kibdelosporangium aridum subsp. largum, represents a promising lead in the search for new treatments for Gram-positive bacterial infections. Its discovery and the development of a robust isolation protocol pave the way for further preclinical and clinical evaluation. The unique structural feature of this compound, its (Z)-4-decenoic acid side chain, may contribute to its enhanced biological activity and favorable pharmacokinetic profile. Further research into its precise mechanism of action and potential for chemical modification could lead to the development of next-generation antibiotics.
References
Kibdelin D: A Technical Overview of the Glycopeptide Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kibdelin D is a member of the kibdelin class of glycopeptide antibiotics, which are produced by the actinomycete Kibdelosporangium aridum subspecies largum.[1][2] These complex natural products have demonstrated significant potential in combating Gram-positive bacteria, including challenging methicillin-resistant Staphylococcus aureus (MRSA) strains. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, biological activity, and the methodologies employed in its study.
Chemical Structure and Properties
This compound is a complex glycopeptide with a molecular formula of C₈₁H₈₂Cl₄N₈O₂₉ and a molecular weight of 1773.37 g/mol . A key structural feature of the kibdelins is their mannosyl aglycon, which they share with the aridicin class of antibiotics.[2][3] What distinguishes the kibdelins is the presence of N-acylglucosamine analogs. Specifically, this compound contains a (Z)-4-decenoic acid fatty acid component.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈₁H₈₂Cl₄N₈O₂₉ |
| Molecular Weight | 1773.37 g/mol |
Mechanism of Action
As a member of the glycopeptide antibiotic class, this compound is understood to inhibit a late stage in the biosynthesis of the bacterial cell wall. This mechanism involves the binding of the antibiotic to the D-Alanyl-D-Alanine termini of peptidoglycan precursors. This interaction sterically hinders the transglycosylation and transpeptidation reactions that are essential for the formation and cross-linking of the peptidoglycan layer, ultimately leading to cell lysis and bacterial death.
Biological Activity and Quantitative Data
Kibdelins have demonstrated potent in vitro activity against a range of Gram-positive bacteria. Pharmacokinetic studies have suggested that these compounds can achieve high serum concentrations and possess long-acting potential, making them effective in mouse protection studies.[1]
While specific Minimum Inhibitory Concentration (MIC) values for this compound against a comprehensive panel of bacteria are not detailed in the available literature, the broader class of kibdelins has shown efficacy comparable to vancomycin against Staphylococcus aureus, including methicillin-resistant strains.
Experimental Protocols
Isolation and Purification of Kibdelins
The following protocol outlines the general procedure for the isolation and purification of the kibdelin complex from the fermentation broth of Kibdelosporangium aridum subsp. largum.[2][3]
Detailed Steps:
-
Fermentation: Kibdelosporangium aridum subsp. largum is cultured under appropriate conditions to produce the kibdelin antibiotic complex.
-
Affinity Chromatography: The fermentation broth is passed through a D-alanyl-D-alanine agarose column. The kibdelin complex, which binds to the D-Ala-D-Ala ligand, is retained on the column.
-
Elution: The bound kibdelin complex is eluted from the affinity column.
-
Preparative Reversed-Phase High-Performance Liquid Chromatography (HPLC): The eluted complex is subjected to preparative reversed-phase HPLC to resolve and isolate the individual kibdelin components, including this compound.
Structure Determination
The chemical structures of the isolated kibdelin components were determined using a combination of the following analytical techniques:[2][3]
-
Fast Atom Bombardment (FAB) Mass Spectrometry: To determine the molecular weights of the individual components.
-
Isoelectric Focusing: To determine the isoelectric points of the molecules.
-
Potentiometric Titration: To identify ionizable groups.
-
Carbohydrate and Fatty Acid Analysis: To identify the sugar and lipid moieties present in the structures.
-
Mild Acid Hydrolysis: To separate the aglycon from the sugar components for further analysis.
Conclusion
This compound represents a promising glycopeptide antibiotic with potent activity against Gram-positive bacteria. Its unique structural features and demonstrated efficacy warrant further investigation for potential therapeutic applications. The methodologies outlined in this guide provide a foundation for researchers and drug development professionals to build upon in their exploration of this and related natural products.
References
- 1. Kibdelins, novel glycopeptide antibiotics. I. Discovery, production, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KIBDELINS (AAD-609), NOVEL GLYCOPEPTIDE ANTIBIOTICS [jstage.jst.go.jp]
- 3. Kibdelins (AAD-609), novel glycopeptide antibiotics. II. Isolation, purification and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Kibdelin D: A Technical Deep Dive into its Mechanism of Action Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kibdelin D is a member of the kibdelin family of antibiotics, which are novel glycopeptides produced by the actinomycete Kibdelosporangium aridum subsp. largum (SK&F AAD-609).[1] First reported in 1986, the kibdelins, including this compound, have demonstrated notable in vitro activity against a spectrum of Gram-positive bacteria, including challenging methicillin-resistant strains of Staphylococcus aureus.[1] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, drawing upon the established principles of glycopeptide antibiotics, to which it belongs. Due to the limited specific research on this compound, this document extrapolates from the well-understood mechanisms of this class of antibacterial agents.
Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
The primary mechanism of action for this compound, as a glycopeptide antibiotic, is the disruption of bacterial cell wall biosynthesis. This targeted inhibition ultimately leads to cell lysis and death of the susceptible Gram-positive bacteria.
The key steps in this process are:
-
Target Recognition and Binding: this compound specifically recognizes and binds to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. This interaction is a hallmark of glycopeptide antibiotics.
-
Inhibition of Transglycosylation and Transpeptidation: By forming a stable complex with the peptidoglycan precursors, this compound sterically hinders two crucial enzymes involved in cell wall construction:
-
Transglycosylases: These enzymes are responsible for elongating the glycan chains of the peptidoglycan.
-
Transpeptidases: These enzymes cross-link the peptide side chains, providing the cell wall with its structural integrity.
-
-
Disruption of Cell Wall Integrity: The inhibition of these enzymatic processes prevents the proper formation and cross-linking of the peptidoglycan layer. This results in a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterial cell.
-
Cell Lysis: The compromised cell wall eventually leads to the rupture of the bacterial cell membrane and subsequent cell death.
Figure 1: Proposed signaling pathway for this compound's mechanism of action.
Quantitative Data
While the initial discovery of the kibdelin complex demonstrated its efficacy against Gram-positive bacteria, specific Minimum Inhibitory Concentration (MIC) data for this compound against a wide range of bacterial strains is not extensively available in recent literature. The foundational 1986 study highlighted its potential, showing improvements in in-vitro activity over the related aridicins.[1] For a comprehensive understanding, further quantitative studies would be required.
Table 1: Illustrative In Vitro Activity of Glycopeptide Antibiotics (General Data)
| Bacterial Species | Glycopeptide MIC Range (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.5 - 2 |
| Staphylococcus aureus (MRSA) | 1 - 4 |
| Enterococcus faecalis | 1 - 4 |
| Enterococcus faecium (VSE) | 1 - 4 |
| Streptococcus pneumoniae | ≤0.5 - 2 |
| Clostridium difficile | 0.125 - 2 |
Note: This table provides a general representation of the activity of glycopeptide antibiotics and is not specific to this compound. Actual MIC values can vary depending on the specific compound and the bacterial strain.
Experimental Protocols
The following are detailed methodologies for key experiments that would be cited in the investigation of a glycopeptide antibiotic's mechanism of action, such as that of this compound.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.
Methodology (Broth Microdilution):
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable cation-adjusted Mueller-Hinton broth.
-
Serial Dilution of this compound: A two-fold serial dilution of this compound is prepared in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Reading: The MIC is determined as the lowest concentration of this compound at which no visible growth of the bacterium is observed.
Cell Wall Synthesis Inhibition Assay (Incorporation of Radiolabeled Precursors)
Objective: To demonstrate that this compound specifically inhibits the synthesis of the bacterial cell wall.
Methodology:
-
Bacterial Culture: An exponential-phase culture of a Gram-positive bacterium is prepared.
-
Radiolabeling: The culture is incubated with radiolabeled precursors for the synthesis of macromolecules, such as:
-
³H-N-acetylglucosamine (for cell wall peptidoglycan)
-
³H-thymidine (for DNA)
-
³H-uridine (for RNA)
-
³H-leucine (for protein)
-
-
Addition of this compound: The culture is divided, and a test concentration of this compound is added to one portion, while the other serves as a control.
-
Sampling and Measurement: Samples are taken at various time points, and the incorporation of the radiolabeled precursors into the respective macromolecules is measured using scintillation counting.
-
Analysis: A significant reduction in the incorporation of ³H-N-acetylglucosamine in the presence of this compound, with minimal effect on the other precursors, would indicate specific inhibition of cell wall synthesis.
Figure 2: Experimental workflow for cell wall synthesis inhibition assay.
Conclusion
This compound, a member of the glycopeptide family of antibiotics, exerts its bactericidal effect against Gram-positive bacteria by inhibiting the synthesis of the bacterial cell wall. While specific and recent quantitative data and detailed mechanistic studies on this compound are limited in publicly available literature, its classification as a glycopeptide provides a strong foundation for understanding its core mechanism of action. Further research is warranted to fully elucidate the specific activity and potential of this compound as a therapeutic agent.
References
The Antibacterial Profile of Kibdelin D: A Technical Overview for Drug Discovery Professionals
An In-depth Guide to the Antibacterial Spectrum, Mechanism of Action, and Evaluation of a Novel Glycopeptide Antibiotic
Introduction
Kibdelin D is a member of the kibdelin class of glycopeptide antibiotics, which are produced by the actinomycete Kibdelosporangium aridum. These complex natural products have demonstrated notable in vitro and in vivo efficacy against a range of Gram-positive bacteria, including challenging methicillin-resistant Staphylococcus aureus (MRSA) strains. This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, details the experimental protocols for its evaluation, and illustrates its mechanism of action for researchers, scientists, and drug development professionals.
Data Presentation: Antibacterial Spectrum
| Bacterial Species | Number of Strains | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (MSSA) | 20 | 0.12 | 0.25 |
| Staphylococcus aureus (MRSA) | 20 | 0.12 | 0.25 |
| Streptococcus pneumoniae | 20 | 0.06 | 0.12 |
| Enterococcus faecalis | 20 | 0.5 | 1 |
| Enterococcus faecium | 20 | >16 | >16 |
| Acinetobacter baumannii | 20 | 0.12 | 0.25 |
| Pseudomonas aeruginosa | 20 | 8 | 16 |
| Escherichia coli | 20 | >16 | >16 |
Note: This data is for kibdelomycin and is intended to be representative of the potential antibacterial spectrum of the kibdelin class of antibiotics. Specific activity of this compound may vary.
Experimental Protocols
The evaluation of the antibacterial activity of novel compounds like this compound involves a series of standardized in vitro assays. The following are detailed methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure for determining MIC values.
Materials:
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 105 CFU/mL).
-
This compound stock solution of known concentration.
-
Positive control (bacterial growth without antibiotic).
-
Negative control (broth only).
Procedure:
-
Prepare serial twofold dilutions of this compound in the growth medium directly in the 96-well plate.
-
Inoculate each well (except the negative control) with the standardized bacterial suspension.
-
Incubate the plates at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.
-
Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.
Time-Kill Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Materials:
-
Bacterial culture in the logarithmic phase of growth.
-
This compound at various concentrations (e.g., 1x, 2x, 4x MIC).
-
Growth medium.
-
Sterile tubes or flasks.
-
Apparatus for serial dilutions and plating (e.g., agar plates, spreaders).
Procedure:
-
Inoculate flasks containing fresh growth medium with the bacterial culture.
-
Add this compound at the desired concentrations to the respective flasks. Include a growth control flask without the antibiotic.
-
Incubate all flasks under appropriate conditions (e.g., 37°C with shaking).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots and plate them onto agar plates.
-
Incubate the plates until colonies are visible.
-
Count the number of colony-forming units (CFU) on each plate to determine the viable bacterial count at each time point.
-
Plot the log10 CFU/mL versus time to generate the time-kill curves. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal activity.
Mandatory Visualization
Experimental Workflow for Antibacterial Spectrum Determination
physical and chemical properties of Kibdelin D solid form
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kibdelin D is a member of the kibdelin family of glycopeptide antibiotics. These complex natural products are produced by the actinomycete Kibdelosporangium aridum. As a glycopeptide, this compound is structurally related to well-known antibiotics such as vancomycin. It exhibits potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), making it a compound of interest in the ongoing search for new antimicrobial agents to combat antibiotic resistance. This technical guide provides a summary of the available physical and chemical properties of this compound in its solid form, outlines its general mechanism of action, and discusses the experimental protocols that would be typically employed for its characterization.
Physical and Chemical Properties
Detailed experimental data on the physical and chemical properties of this compound solid form are not extensively available in the public domain. However, based on available information and the general properties of glycopeptide antibiotics, the following can be summarized.
Quantitative Data Summary
| Property | Value | Source/Comment |
| Molecular Formula | C₈₁H₈₂Cl₄N₈O₂₉ | Calculated |
| Molecular Weight | 1773.37 g/mol | Calculated |
| Appearance | Solid | General description |
| Melting Point | Data not available | Expected to be a high-melting solid, typical for complex glycopeptides. |
| Solubility | Data not available | Glycopeptide antibiotics generally exhibit limited solubility in water and organic solvents. Solubility is expected to be pH-dependent. |
| Crystal Structure | Data not available | No publicly available crystallographic data (e.g., CIF files) have been identified. |
Mechanism of Action
The primary mechanism of action of this compound, like other glycopeptide antibiotics, is the inhibition of bacterial cell wall synthesis. This is achieved through a specific interaction with the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.
Inhibition of Peptidoglycan Synthesis Workflow
The following diagram illustrates the generalized workflow of peptidoglycan synthesis and the point of intervention by this compound.
Caption: Inhibition of bacterial cell wall synthesis by this compound.
By binding to the D-Ala-D-Ala moiety, this compound sterically hinders the transglycosylation and transpeptidation steps, which are crucial for the elongation and cross-linking of the peptidoglycan polymer. This disruption of the cell wall integrity leads to bacterial cell lysis and death.
Experimental Protocols
While specific experimental protocols for this compound are not publicly available, standard methodologies for the characterization of a novel solid-form antibiotic would be employed.
Melting Point Determination
The melting point of a solid compound is a key indicator of its purity. A sharp melting range typically suggests a pure compound.
General Protocol:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the solid begins to melt (onset) and the temperature at which the entire solid has transitioned to a liquid (clear point) are recorded as the melting range.
Solubility Determination
Determining the solubility of a compound in various solvents is crucial for formulation development.
General Protocol (Equilibrium Solubility Method):
-
An excess amount of solid this compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).
-
The suspension is filtered or centrifuged to separate the undissolved solid.
-
The concentration of this compound in the supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Crystal Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.
General Workflow for X-ray Crystallography:
Caption: General workflow for X-ray crystal structure determination.
Protocol Outline:
-
Crystallization: Growing single crystals of this compound of suitable size and quality is the first and often most challenging step. This typically involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly or using vapor diffusion techniques.
-
Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction data through complex computational methods. The resulting structural model is then refined to best fit the experimental data.
Conclusion
This compound is a promising glycopeptide antibiotic with a mechanism of action that targets bacterial cell wall synthesis. While its basic chemical identity is known, a comprehensive public dataset of its physical and chemical properties in the solid form is lacking. The experimental protocols described herein represent the standard approaches that would be necessary to fully characterize this compound for research and drug development purposes. Further investigation is required to establish a detailed profile of this compound's properties, which is essential for its potential advancement as a therapeutic agent.
An In-depth Technical Guide to Kibdelin D: From Producing Organism to Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Kibdelin D, a glycopeptide antibiotic. It details the taxonomy of the producing organism, methodologies for its cultivation and the extraction of this compound, and summarizes its biological activity. This document is intended to serve as a valuable resource for researchers in natural product discovery, microbiology, and antibiotic development.
Producing Organism and Taxonomy
This compound is produced by the bacterium Kibdelosporangium aridum subsp. largum.[1] This subspecies was first identified as a novel strain, designated SK&F AAD-609, and was noted for its production of the kibdelin complex of glycopeptide antibiotics.[1]
Detailed Taxonomy
The taxonomic classification of Kibdelosporangium aridum subsp. largum is as follows:
| Taxonomic Rank | Taxon |
| Domain | Bacteria |
| Phylum | Actinomycetota |
| Class | Actinomycetia |
| Order | Pseudonocardiales |
| Family | Pseudonocardiaceae |
| Genus | Kibdelosporangium |
| Species | Kibdelosporangium aridum |
| Subspecies | Kibdelosporangium aridum subsp. largum |
Experimental Protocols
Cultivation of Kibdelosporangium aridum subsp. largum**
Objective: To cultivate Kibdelosporangium aridum subsp. largum for the production of this compound.
Materials:
-
Culture Media: ISP (International Streptomyces Project) media are suitable for the growth of this organism. A specific medium that can be used is Medium 5318 (ISP 6).
-
Incubation Conditions: The optimal growth temperature is 28 °C.
Procedure:
-
Prepare the chosen ISP medium according to the manufacturer's instructions.
-
Inoculate the sterile medium with a viable culture of Kibdelosporangium aridum subsp. largum (e.g., from a slant or a seed culture).
-
Incubate the culture at 28 °C under appropriate aeration (e.g., in a shaking incubator for liquid cultures).
-
Monitor growth over several days. The bacterium will produce a complex of kibdelin antibiotics, including this compound, in the fermentation broth.
Extraction and Purification of this compound
Objective: To isolate and purify this compound from the fermentation broth of Kibdelosporangium aridum subsp. largum.
This protocol is based on the methodology described for the isolation of the kibdelin complex.[2]
Materials:
-
Fermentation broth of Kibdelosporangium aridum subsp. largum
-
D-alanyl-D-alanine agarose affinity column
-
Reversed-phase High-Performance Liquid Chromatography (HPLC) system
-
Appropriate solvents for HPLC (e.g., acetonitrile, water, trifluoroacetic acid)
Procedure:
-
Affinity Chromatography:
-
Clarify the fermentation broth by centrifugation or filtration to remove bacterial cells.
-
Load the clarified supernatant onto a D-alanyl-D-alanine agarose affinity column. This column specifically binds glycopeptide antibiotics.
-
Wash the column with a suitable buffer to remove non-specifically bound compounds.
-
Elute the kibdelin complex from the column using a competitive eluent or a change in pH.
-
-
Reversed-Phase HPLC:
-
Concentrate the eluate from the affinity chromatography step.
-
Inject the concentrated sample onto a preparative reversed-phase HPLC column.
-
Use a gradient of an appropriate organic solvent (e.g., acetonitrile) in water with an ion-pairing agent (e.g., trifluoroacetic acid) to separate the components of the kibdelin complex.
-
Collect the fractions corresponding to the different kibdelin components. This compound is one of the major components of this complex.[2]
-
Analyze the collected fractions for purity and confirm the identity of this compound using analytical HPLC and mass spectrometry.
-
Quantitative Data
Fermentation Yield
Biological Activity
The kibdelin complex has demonstrated significant in vitro activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] While specific Minimum Inhibitory Concentration (MIC) values for purified this compound are not detailed in the initial discovery papers, the data for the closely related aridicin complex provides an indication of the expected potency of this class of glycopeptides.
Table of MIC Values for the Ardicin Complex
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 0.1 - 1.6 |
| Staphylococcus epidermidis | 0.1 - 0.8 |
| Streptococcus pyogenes | 0.1 - 0.4 |
| Streptococcus pneumoniae | 0.05 - 0.2 |
| Enterococcus faecalis | 0.2 - 3.1 |
| Clostridium difficile | 0.2 - 0.8 |
Note: This data is for the aridicin complex, which is structurally similar to the kibdelin complex. Specific MIC values for this compound may vary.
Biosynthetic Pathway
The biosynthesis of this compound, as a glycopeptide antibiotic, is presumed to follow the general pathway for this class of natural products, which involves non-ribosomal peptide synthetases (NRPSs).
Caption: A putative biosynthetic pathway for this compound.
This generalized pathway highlights the key stages in the biosynthesis of glycopeptide antibiotics. The process begins with the selection and activation of amino acid precursors by the adenylation (A) domains of the NRPS. These activated amino acids are then tethered to thiolation (T) domains. The condensation (C) domains catalyze the formation of peptide bonds, leading to a linear heptapeptide intermediate. This intermediate undergoes oxidative cross-linking, catalyzed by cytochrome P450 monooxygenases, to form the rigid aglycone core. Finally, glycosyltransferases attach sugar moieties, in the case of kibdelins, a mannose and an N-acylglucosamine, to yield the mature antibiotic.[2] The specific enzymes and gene cluster responsible for this compound biosynthesis in Kibdelosporangium aridum subsp. largum have not yet been fully elucidated.
References
Methodological & Application
Application Notes and Protocols: Isolation and Purification of Kibdelin D from Culture Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kibdelin D is a novel polyketide antibiotic with significant potential for therapeutic applications. Produced by a strain of Kibdelosporangium sp., this secondary metabolite exhibits potent activity against a range of multi-drug resistant bacteria. The successful development of this compound as a therapeutic agent hinges on a robust and scalable purification process to obtain a highly pure and active compound.
These application notes provide a detailed, step-by-step protocol for the isolation and purification of this compound from a fermentation culture broth. The methodology described herein is designed to be a comprehensive guide for researchers, from initial extraction to final purification, ensuring high yield and purity of the target compound. The protocol is divided into key stages: fermentation, primary extraction, and a multi-step chromatographic purification process.
I. Fermentation and Production of this compound
A successful purification begins with a well-controlled fermentation process to maximize the production of this compound. The following protocol outlines the fermentation conditions for Kibdelosporangium sp.
Experimental Protocol: Fermentation
-
Inoculum Preparation: Aseptically transfer a single colony of Kibdelosporangium sp. from a maintenance agar slant into a 250 mL flask containing 50 mL of seed medium (see table below for composition). Incubate at 28°C for 48 hours on a rotary shaker at 200 rpm.
-
Production Culture: Inoculate a 10 L production fermenter containing 8 L of production medium with 5% (v/v) of the seed culture.
-
Fermentation Parameters: Maintain the fermentation at 28°C with an aeration rate of 1.0 vvm (volume of air per volume of medium per minute) and an agitation speed of 300 rpm. Control the pH at 6.8 using automated addition of 1 M NaOH or 1 M HCl.
-
Monitoring: Monitor the production of this compound every 24 hours by taking a small sample of the culture broth, extracting it with an equal volume of ethyl acetate, and analyzing the extract by HPLC.
-
Harvesting: After approximately 120 hours of fermentation, when this compound production reaches its maximum titer, harvest the culture broth for extraction.
Table 1: Media Composition
| Component | Seed Medium (g/L) | Production Medium (g/L) |
| Soluble Starch | 20 | 40 |
| Glucose | 10 | - |
| Yeast Extract | 5 | 10 |
| Peptone | 5 | 5 |
| CaCO₃ | 2 | 3 |
| K₂HPO₄ | 1 | 1 |
| MgSO₄·7H₂O | 0.5 | 0.5 |
| Trace Elements Sol. | 1 mL | 1 mL |
II. Extraction and Primary Purification
The first step in isolating this compound from the culture broth is to separate the biomass and then perform a solvent extraction to capture the compound of interest.
Experimental Protocol: Extraction
-
Biomass Separation: Centrifuge the harvested culture broth (8 L) at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.
-
Supernatant Extraction: Decant the supernatant and extract it twice with an equal volume of ethyl acetate. Combine the organic layers.
-
Mycelium Extraction: Homogenize the mycelial cake and extract it three times with acetone. Filter the mixture and combine the acetone extracts.
-
Solvent Evaporation: Evaporate the acetone from the mycelial extract under reduced pressure. Resuspend the resulting aqueous residue in water and then extract it twice with an equal volume of ethyl acetate.
-
Combined Extracts: Combine all ethyl acetate extracts and wash them with brine. Dry the organic phase over anhydrous sodium sulfate.
-
Crude Extract: Evaporate the dried ethyl acetate extract to dryness under reduced pressure to obtain the crude extract of this compound.
III. Chromatographic Purification
A multi-step chromatographic approach is employed to purify this compound from the crude extract. This process involves column chromatography followed by preparative high-performance liquid chromatography (HPLC).
Workflow for this compound Purification
Caption: Workflow for the isolation and purification of this compound.
Experimental Protocol: Silica Gel Chromatography
-
Column Preparation: Pack a glass column (5 cm x 50 cm) with silica gel 60 (70-230 mesh) in n-hexane.
-
Sample Loading: Dissolve the crude extract (approximately 10 g) in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the prepared column.
-
Elution: Elute the column with a stepwise gradient of n-hexane and ethyl acetate, followed by a gradient of dichloromethane and methanol.
-
n-Hexane:Ethyl Acetate (100:0 to 0:100)
-
Dichloromethane:Methanol (100:0 to 90:10)
-
-
Fraction Collection: Collect 20 mL fractions and monitor them by thin-layer chromatography (TLC) using a mobile phase of dichloromethane:methanol (95:5) and visualization under UV light (254 nm).
-
Pooling: Combine the fractions containing this compound (identified by its characteristic Rf value) and evaporate the solvent to yield a semi-purified fraction.
Experimental Protocol: Preparative HPLC
-
System Preparation: Equilibrate a preparative HPLC system equipped with a C18 column (e.g., 20 x 250 mm, 10 µm) with the initial mobile phase conditions.
-
Sample Preparation: Dissolve the semi-purified fraction in methanol.
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 30% B to 70% B over 40 minutes
-
Flow Rate: 10 mL/min
-
Detection: UV at 280 nm
-
-
Fraction Collection: Collect fractions corresponding to the major peak representing this compound.
-
Final Processing: Pool the pure fractions, evaporate the acetonitrile under reduced pressure, and lyophilize the remaining aqueous solution to obtain pure this compound as a solid.
IV. Data Presentation
The following table summarizes the quantitative data from a representative purification run starting from an 8 L fermentation broth.
Table 2: Purification Summary for this compound
| Purification Step | Total Weight (g) | Purity (%) | Yield (%) |
| Crude Extract | 10.2 | ~5 | 100 |
| Silica Gel Fraction | 1.5 | ~40 | 14.7 |
| Preparative HPLC | 0.45 | >98 | 4.4 |
V. Conclusion
The protocol detailed in these application notes provides a reliable and reproducible method for the isolation and purification of this compound from the culture broth of Kibdelosporangium sp. The combination of solvent extraction, silica gel chromatography, and preparative HPLC effectively yields a highly pure product suitable for further biological and pharmacological studies. This methodology can serve as a foundation for process optimization and scale-up for the future development of this compound as a therapeutic agent. For general principles of chromatography, various techniques are available.[1][2][3][4]
References
Determining the Minimum Inhibitory Concentration (MIC) of Kibdelin D: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Kibdelin D, a potent, broad-spectrum antibiotic. The information is intended to guide researchers in microbiology, infectious diseases, and drug development in assessing the in vitro efficacy of this compound against a variety of bacterial pathogens.
Introduction to this compound
This compound belongs to the kibdelomycin class of antibiotics, which are natural products isolated from Kibdelosporangium species.[1][2] Kibdelomycins are known to be potent inhibitors of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[1][2] This mechanism of action confers bactericidal activity against a wide range of Gram-positive bacteria and select Gram-negative organisms.[1][3] Notably, kibdelomycins have shown efficacy against clinically important pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate S. aureus (VISA). Due to its novel mechanism, this compound is a promising candidate for further investigation as a therapeutic agent against drug-resistant bacterial infections.
Data Presentation: Minimum Inhibitory Concentration (MIC) of Kibdelomycins
The following table summarizes the MIC values of kibdelomycin against a panel of clinically relevant bacteria. These values are provided as a reference for the expected antimicrobial spectrum of this compound. It is important to note that the specific MIC values for this compound may vary.
| Bacterial Species | Strain | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (MSSA) | Clinical Isolates | 0.25 | 0.5 | 0.12-1 |
| Staphylococcus aureus (MRSA) | Clinical Isolates | 0.25 | 0.5 | 0.12-1 |
| Staphylococcus epidermidis | Clinical Isolates | 0.12 | 0.25 | ≤0.06-0.5 |
| Streptococcus pneumoniae | Clinical Isolates | 0.12 | 0.25 | 0.06-0.5 |
| Enterococcus faecalis | Clinical Isolates | 1 | 2 | 0.5-4 |
| Enterococcus faecium | Clinical Isolates | 1 | 2 | 0.5-4 |
| Acinetobacter baumannii | Clinical Isolates | 0.12 | 0.25 | ≤0.06-0.5 |
| Haemophilus influenzae | Clinical Isolates | 2 | 4 | 1-8 |
| Moraxella catarrhalis | Clinical Isolates | 0.5 | 1 | 0.25-1 |
| Escherichia coli | ATCC 25922 | >64 | >64 | >64 |
| Pseudomonas aeruginosa | ATCC 27853 | >64 | >64 | >64 |
Data adapted from Phillips, J. W., et al. (2015). Antimicrobial Agents and Chemotherapy, 59(6), 3474-3481.[1][3] The MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.
Experimental Protocols
Protocol 1: Broth Microdilution Method for MIC Determination
This protocol details the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
1. Reagents and Materials:
-
This compound (stock solution of known concentration, typically dissolved in dimethyl sulfoxide - DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., from ATCC or clinical isolates)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
2. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 colony-forming units (CFU)/mL.
-
Dilute the standardized suspension 1:100 in CAMHB to achieve a final inoculum concentration of approximately 1-2 x 106 CFU/mL.
3. Preparation of this compound Dilutions:
-
Prepare a series of two-fold serial dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should be selected based on expected MIC values (e.g., 0.03 - 64 µg/mL).
-
Include a growth control well containing 50 µL of CAMHB without this compound.
-
Include a sterility control well containing 100 µL of uninoculated CAMHB.
4. Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL. The final bacterial concentration in each well will be approximately 5 x 105 CFU/mL.
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
Following incubation, examine the microtiter plate for bacterial growth. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
The growth control well should show distinct turbidity. The sterility control well should remain clear.
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound action in a bacterial cell.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the MIC of this compound.
References
- 1. Kibdelomycin Is a Bactericidal Broad-Spectrum Aerobic Antibacterial Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of kibdelomycin, a potent new class of bacterial type II topoisomerase inhibitor by chemical-genetic profiling in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kibdelomycin is a bactericidal broad-spectrum aerobic antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Kibdelin D
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization of Kibdelin D, a potent lipoglycopeptide antibiotic. The methodologies described herein are essential for the purification, structural elucidation, and biological activity assessment of this important antimicrobial compound.
Introduction to this compound
This compound is a member of the kibdelin complex, a group of novel glycopeptide antibiotics produced by the fermentation of Kibdelosporangium aridum subsp. largum.[1] Structurally, it is related to the aridicin class of antibiotics and is characterized by a mannosyl aglycon and a series of N-acylglucosamine analogs. What distinguishes this compound is its fatty acid component, which is (Z)-4-decenoic acid.[2][3] Like other glycopeptide antibiotics, this compound exhibits significant in vitro activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Its lipophilic nature contributes to a long half-life and high serum concentrations, making it a promising candidate for further drug development.[1][2]
The primary mechanism of action for glycopeptide antibiotics is the inhibition of bacterial cell wall synthesis. They bind with high affinity to the D-alanyl-D-alanine terminus of the peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall integrity. This leads to a compromised cell envelope and ultimately, bacterial cell death.
Analytical Characterization Workflow
The comprehensive characterization of this compound involves a multi-step workflow, beginning with isolation and purification, followed by structural elucidation and confirmation, and concluding with the assessment of its biological activity.
Purification Protocols
Affinity Chromatography for Initial Isolation
Principle: This technique leverages the specific binding interaction between the D-alanyl-D-alanine (D-Ala-D-Ala) moiety of the glycopeptide antibiotic and an immobilized D-Ala-D-Ala ligand on the chromatography resin. This allows for the selective capture of this compound from the crude fermentation broth.
Protocol:
-
Resin Preparation: Swell and equilibrate a D-alanyl-D-alanine agarose column with a binding buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Sample Loading: Load the clarified fermentation broth onto the equilibrated column at a low flow rate to ensure efficient binding.
-
Washing: Wash the column extensively with the binding buffer to remove unbound impurities.
-
Elution: Elute the bound this compound using a competitive elution buffer containing a high concentration of a D-Ala-D-Ala dipeptide or by changing the pH to disrupt the binding interaction.
-
Fraction Collection: Collect the eluted fractions and monitor for the presence of this compound using UV absorbance at 280 nm or a preliminary biological activity assay.
Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: Preparative RP-HPLC is used to separate the components of the kibdelin complex based on their hydrophobicity. This method is crucial for obtaining highly pure this compound for subsequent structural and biological analyses.
Protocol:
-
Column: C18 stationary phase (e.g., 10 µm particle size, suitable for preparative scale).
-
Mobile Phase A: 0.1 M phosphate buffer, pH 3.2.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 26% to 43% Mobile Phase B over a specified time (e.g., 30-60 minutes) is effective for separating aridicin components and can be adapted for kibdelins.[3]
-
Flow Rate: Adjust the flow rate according to the column dimensions for optimal separation.
-
Detection: UV detection at 220 nm.[3]
-
Fraction Collection: Collect fractions corresponding to the this compound peak and pool them for further analysis.
Structural Elucidation Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS is a powerful technique for determining the molecular weight and obtaining structural information of this compound. Electrospray ionization (ESI) is a soft ionization technique suitable for large, non-volatile molecules like glycopeptides. Tandem mass spectrometry (MS/MS) provides fragmentation data that helps in sequencing the peptide backbone and identifying the glycan and lipid moieties.
Protocol:
-
Chromatography: Utilize an analytical C18 column with a gradient of acetonitrile in 0.1% formic acid in water.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Scan: Acquire full scan mass spectra to determine the protonated molecular ion [M+H]⁺ of this compound.
-
MS/MS Fragmentation: Select the [M+H]⁺ ion for collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate fragment ions. Key fragment ions will correspond to the loss of the sugar moieties and the fatty acid chain, as well as cleavage of the peptide backbone.
-
-
Data Analysis: Analyze the mass spectra to determine the elemental composition and confirm the structure.
Table 1: Representative Mass Spectrometry Data for Glycopeptide Antibiotics
| Antibiotic Class | Molecular Weight (Da) | Key Fragment Ions | Reference |
| Aridicins | 1786 - 1814 | Loss of sugar moieties, peptide backbone fragments | [4] |
| Vancomycin | ~1449 | Characteristic peptide and glycan fragments | [5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy (¹H, ¹³C, and 2D-NMR) is the most definitive method for the complete structural elucidation of a novel compound like this compound. It provides detailed information about the chemical environment of each atom in the molecule, allowing for the determination of its complete covalent structure and stereochemistry.
Protocol:
-
Sample Preparation: Dissolve a highly purified sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the types and number of protons in the molecule.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to identify the types and number of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, which is crucial for connecting different structural fragments.
-
-
Data Analysis: Integrate the data from all NMR experiments to assemble the complete structure of this compound.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Glycopeptide Antibiotic Moieties
| Moiety | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic Amino Acids | 6.0 - 8.0 | 110 - 160 |
| Anomeric Protons (Sugars) | 4.5 - 5.5 | 90 - 110 |
| Fatty Acid Aliphatic Protons | 0.8 - 2.5 | 10 - 40 |
Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: To confirm the identity of the lipid side chain of this compound, it is first hydrolyzed and then derivatized to a volatile ester (e.g., a methyl ester or pentafluorobenzyl ester) for analysis by GC-MS.
Protocol:
-
Hydrolysis: Subject the purified this compound to acidic methanolysis to cleave the fatty acid and convert it to its fatty acid methyl ester (FAME).
-
Extraction: Extract the FAMEs into an organic solvent (e.g., hexane).
-
GC-MS Analysis:
-
Gas Chromatography: Inject the extracted FAMEs onto a suitable GC column (e.g., a wax-type capillary column) to separate the different fatty acid esters.
-
Mass Spectrometry: Analyze the eluting peaks by mass spectrometry. The mass spectrum of each peak will provide a characteristic fragmentation pattern that allows for the unambiguous identification of the fatty acid.
-
-
Data Comparison: Compare the retention time and mass spectrum of the derivatized fatty acid from this compound with that of a (Z)-4-decenoic acid standard.
Biological Characterization Protocols
Isoelectric Focusing (IEF)
Principle: IEF separates molecules based on their isoelectric point (pI), the pH at which a molecule has no net electrical charge. This technique can be used as a final purification step and to determine the pI of this compound.
Protocol:
-
Solubilization: Due to the potential for poor solubility at their pI, glycopeptides may require a solubilizing agent. A mixture of 8 M urea and 3.5% CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) is effective.[6]
-
Gel Preparation: Prepare a polyacrylamide or agarose gel containing carrier ampholytes that establish a pH gradient.
-
Sample Application: Apply the solubilized this compound sample to the IEF gel.
-
Focusing: Apply an electric field. The molecules will migrate through the pH gradient until they reach their pI, at which point they will stop moving.
-
pI Determination: Determine the pI of this compound by comparing its position in the gel to that of known pI standards run in parallel.
Minimum Inhibitory Concentration (MIC) Assay
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a standard method for quantifying the antibacterial potency of a compound.
Protocol:
-
Bacterial Strains: Use a panel of clinically relevant Gram-positive bacteria, including reference strains and clinical isolates of Staphylococcus aureus (both methicillin-sensitive and -resistant), Enterococcus faecalis, and Streptococcus pneumoniae.
-
Inoculum Preparation: Prepare a standardized inoculum of each bacterial strain (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilutions: Prepare a series of two-fold dilutions of this compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.
Table 3: Representative Minimum Inhibitory Concentration (MIC) Data for Lipoglycopeptide Antibiotics
| Bacterial Species | Oritavancin MIC (µg/mL) | Dalbavancin MIC (µg/mL) | Telavancin MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | ≤0.06 - 0.25 | ≤0.06 - 0.12 | ≤0.06 - 0.5 |
| Enterococcus faecalis (VSE) | ≤0.06 - 0.25 | ≤0.03 - 0.12 | 0.12 - 1 |
| Streptococcus pyogenes | ≤0.008 - 0.06 | ≤0.008 - 0.03 | ≤0.015 - 0.06 |
Data is representative and sourced from literature on lipoglycopeptides. Actual this compound values would need to be determined experimentally.
Mechanism of Action
The established mechanism of action for this compound, as a member of the glycopeptide antibiotic family, is the inhibition of bacterial cell wall synthesis.
References
- 1. Biomolecular structure determination by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031563) [hmdb.ca]
- 4. m.youtube.com [m.youtube.com]
- 5. MALDI-TOF MS analysis of a library of polymerizable cyclodextrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reelin Functions, Mechanisms of Action and Signaling Pathways During Brain Development and Maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
Kibdelin D: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kibdelin D is a member of the kibdelin complex, a group of novel glycopeptide antibiotics produced by Kibdelosporangium aridum subsp. largum.[1] These antibiotics are structurally related to the aridicins and are characterized by a glycolipid moiety based on N-acylglucosamine.[1] this compound has demonstrated promising in vitro activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] The primary mechanism of action for glycopeptide antibiotics is the inhibition of bacterial cell wall synthesis.[2] They bind to the D-alanyl-D-alanine termini of peptidoglycan precursors, thereby preventing their incorporation into the growing cell wall.[3]
This document provides detailed application notes and protocols for the formulation and use of this compound in in vitro and in vivo studies. Due to the limited publicly available data on the specific physicochemical properties of this compound, the following protocols are based on established methods for other glycopeptide antibiotics with poor aqueous solubility and should be considered as starting points for optimization.
Data Presentation
Table 1: In Vitro Antibacterial Activity of Selected Glycopeptide Antibiotics
| Compound | Target Organism | MIC (μg/mL) | Reference |
| Kibdelin Complex | Gram-positive bacteria | Data not specified | [1] |
| Vancomycin | MRSA | 0.5 - 4 | [3] |
| Teicoplanin | MRSA | 0.5 - 2 | [2] |
| Dalbavancin | MRSA | 0.06 - 1 | [3] |
| Oritavancin | MRSA | 0.03 - 0.25 | [3] |
Note: Specific MIC values for this compound are not currently available in the public domain. The values for other glycopeptides are provided for comparative purposes.
Table 2: Recommended Starting Formulations for this compound
| Study Type | Formulation Vehicle | This compound Concentration Range | Notes |
| In Vitro | 10% DMSO in sterile water or PBS | 1 - 100 µM | Ensure final DMSO concentration in the assay is non-toxic to cells (typically ≤ 0.5%). |
| In Vitro | 5% DMSO, 40% PEG 400, 55% Saline | 1 - 10 mg/mL | Suitable for higher concentrations; may require gentle warming to dissolve. |
| In Vivo (IV) | 10% Solutol HS 15 in sterile water | 1 - 5 mg/mL | A non-ionic solubilizer suitable for intravenous administration. |
| In Vivo (IP/SC) | 20% Captisol® in sterile water | 5 - 20 mg/mL | Cyclodextrin-based formulation to enhance solubility. |
Experimental Protocols
In Vitro Formulation Protocol
This protocol describes the preparation of a stock solution of this compound for use in in vitro assays such as minimum inhibitory concentration (MIC) testing or cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile phosphate-buffered saline (PBS) or sterile water
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Accurately weigh the desired amount of this compound powder in a sterile, amber microcentrifuge tube.
-
Add a sufficient volume of 100% DMSO to achieve a high-concentration primary stock solution (e.g., 10-50 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. If necessary, briefly sonicate the tube in a water bath to aid solubilization.
-
Visually inspect the solution to ensure that all of the powder has dissolved and the solution is clear.
-
This primary stock solution can be stored at -20°C or -80°C for long-term stability.
-
For in vitro assays, prepare a working stock solution by diluting the primary stock in sterile water or PBS. For example, to achieve a 1 mM working stock from a 10 mM primary stock, dilute 1:10.
-
Further dilute the working stock in the appropriate cell culture medium or broth to achieve the final desired concentrations for your experiment. Ensure the final concentration of DMSO is below the toxic threshold for your cells (typically ≤0.5%).
In Vivo Formulation Protocol
This protocol provides a starting point for formulating this compound for intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) administration in animal models. Note: The optimal formulation will depend on the specific animal model, required dose, and route of administration, and may require significant optimization.
Materials:
-
This compound powder
-
A suitable solubilizing agent (e.g., 20% w/v Captisol® in sterile water, or 10% v/v Solutol® HS 15 in sterile water)
-
Sterile water for injection
-
Sterile, amber glass vials
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Prepare the chosen vehicle solution. For example, to prepare a 20% Captisol® solution, dissolve 2 g of Captisol® in 8 mL of sterile water for injection and then bring the final volume to 10 mL.
-
Slowly add the accurately weighed this compound powder to the vehicle solution while stirring continuously with a magnetic stirrer.
-
Continue stirring until the this compound is completely dissolved. Gentle warming (to no more than 40°C) may be used to aid dissolution if necessary.
-
Once dissolved, check the pH of the solution and adjust if necessary to a physiologically acceptable range (typically pH 6.5-7.5) using sterile solutions of 0.1 N HCl or 0.1 N NaOH.
-
Sterile filter the final formulation through a 0.22 µm syringe filter into a sterile, amber glass vial.
-
Store the formulation as recommended based on stability studies. For initial studies, it is advisable to prepare the formulation fresh on the day of use.
Visualizations
Caption: Workflow for preparing this compound for in vitro experiments.
Caption: Workflow for preparing this compound for in vivo studies.
Caption: Proposed mechanism of action for this compound.
References
- 1. Kibdelins, novel glycopeptide antibiotics. I. Discovery, production, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycopeptide antibiotics | Research Starters | EBSCO Research [ebsco.com]
- 3. Recent Advances in the Development of Semisynthetic Glycopeptide Antibiotics: 2014–2022 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Kibdelin D Production in Fermentation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the production yield of Kibdelin D in fermentation. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what organism produces it?
This compound is a novel glycopeptide antibiotic. It is produced by the bacterium Kibdelosporangium aridum subsp. largum. The Kibdelin complex, which includes this compound, is related to the aridicin family of glycopeptide antibiotics and contains a series of glycolipids based on N-acylglucosamine.
Q2: What are the typical fermentation conditions for Kibdelosporangium species?
While specific optimal conditions for this compound production are not extensively published, general conditions for Kibdelosporangium species can be used as a starting point. A common fermentation temperature is 30°C, with agitation at around 180 rpm for a duration of up to 14 days. The culture medium composition is known to have a significant impact on the secondary metabolite profile of Kibdelosporangium.[1][2]
Q3: What are the key factors influencing the yield of glycopeptide antibiotics like this compound?
The production of glycopeptide antibiotics by actinomycetes is a complex process influenced by several factors. These include the composition of the fermentation medium (carbon and nitrogen sources, phosphate levels, and trace elements), physical parameters (pH, temperature, aeration, and agitation), and inoculum quality. For some glycopeptide antibiotics, low initial concentrations of phosphate and ammonium have been shown to increase productivity.
Troubleshooting Guide: Low this compound Yield
This guide provides a structured approach to identifying and resolving common issues leading to low production yields of this compound.
Problem 1: Poor or No Growth of Kibdelosporangium aridum
Possible Causes and Solutions:
-
Inappropriate Medium Composition: The growth medium may be lacking essential nutrients.
-
Solution: Start with a rich, well-established medium for actinomycetes. See the "Experimental Protocols" section for recommended baseline media compositions.
-
-
Suboptimal pH: The initial pH of the medium may be outside the optimal range for Kibdelosporangium growth.
-
Solution: Adjust the initial pH of the medium to a neutral range (around 7.0-7.3) before inoculation.[2] Monitor and, if possible, control the pH during fermentation, as metabolic activity can cause significant shifts.
-
-
Incorrect Incubation Temperature: The temperature may be too high or too low for optimal growth.
-
Solution: Ensure the incubator or fermenter is calibrated correctly and maintained at the recommended temperature for Kibdelosporangium (typically around 28-30°C).
-
-
Poor Inoculum Quality: The seed culture may be old, contaminated, or have low viability.
-
Solution: Prepare a fresh seed culture from a well-maintained stock. Ensure the inoculum is in the exponential growth phase at the time of transfer.
-
Problem 2: Good Growth but Low this compound Production
Possible Causes and Solutions:
-
Unfavorable Medium for Secondary Metabolism: While the medium supports growth, it may not be conducive to the production of secondary metabolites like this compound.
-
Solution: Systematically optimize the medium components. Experiment with different carbon and nitrogen sources, as well as varying their ratios. See the "Experimental Protocols" section for a detailed media optimization strategy. The composition of the culture medium is known to have a significant impact on the metabolic profiles of Kibdelosporangium.[1][2]
-
-
Inadequate Aeration and Agitation: Insufficient oxygen supply can limit the biosynthesis of secondary metabolites.
-
Solution: Optimize the agitation speed and aeration rate. This is often a critical parameter for secondary metabolite production in submerged cultures.[3] For shake flask experiments, using baffled flasks can improve aeration. In a bioreactor, a dissolved oxygen (pO₂) level should be maintained.
-
-
Suboptimal Fermentation Time: The fermentation may be harvested too early or too late.
-
Solution: Conduct a time-course study to determine the optimal fermentation duration for this compound production. The peak of production may not coincide with the peak of biomass.
-
-
Precursor Limitation: The biosynthesis of this compound, a complex glycopeptide, requires specific building blocks that may be limiting in the medium.
-
Solution: While the specific biosynthetic pathway for this compound is not fully elucidated, related compounds like kibdelomycin involve complex biosynthetic gene clusters.[4][5][6] Supplementing the medium with potential precursors, such as specific amino acids or sugars that form the core structure of glycopeptides, may enhance yield.
-
Experimental Protocols
Protocol 1: Baseline Media for Kibdelosporangium aridum Growth
Below are compositions of media that can be used as a starting point for the cultivation of Kibdelosporangium aridum.
| Table 1: Baseline Media Composition | ||
| Medium | Component | Concentration (g/L) |
| JCM Medium 42 (Yeast-Starch Agar) [2] | Yeast Extract | 2.0 |
| Soluble Starch | 10.0 | |
| Agar (for solid medium) | 15.0 | |
| Distilled Water | 1.0 L | |
| Final pH | 7.3 | |
| ISP 2 / Yeast Malt Agar (5265) [7] | Yeast Extract | 4.0 |
| Malt Extract | 10.0 | |
| Glucose | 4.0 | |
| Agar (for solid medium) | 15.0 | |
| Final pH | 7.0 | |
| GYM Streptomyces Medium (DSMZ Medium 65) [8] | Glucose | 4.0 |
| Yeast Extract | 4.0 | |
| Malt Extract | 10.0 | |
| CaCO₃ | 2.0 | |
| Agar (for solid medium) | 18.0 |
Protocol 2: One-Factor-at-a-Time (OFAT) Media Optimization
This protocol outlines a systematic approach to optimizing the fermentation medium by varying one component at a time.
Workflow:
-
Establish a Baseline: Prepare the chosen baseline medium (e.g., JCM Medium 42 broth).
-
Vary Carbon Source:
-
Prepare several flasks of the baseline medium, each with a different primary carbon source (e.g., glucose, soluble starch, glycerol, maltose) at the same concentration.
-
Inoculate with Kibdelosporangium aridum and ferment under standard conditions.
-
Measure both biomass and this compound yield for each carbon source to identify the most effective one.
-
-
Vary Nitrogen Source:
-
Using the best carbon source identified in the previous step, prepare several flasks of the modified medium, each with a different nitrogen source (e.g., yeast extract, peptone, tryptone, ammonium sulfate).
-
Ferment and analyze as described above to determine the optimal nitrogen source.
-
-
Optimize Concentrations: Once the best carbon and nitrogen sources are identified, vary their concentrations to find the optimal levels for this compound production.
-
Evaluate Trace Elements: Investigate the effect of supplementing the medium with trace metal solutions.
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: Systematic approach for fermentation media optimization.
Caption: Hypothetical signaling pathway for this compound production.
References
- 1. Optimization of fermentation conditions for production of glycopeptide antibiotic vancomycin by Amycolatopsis orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medium data [jcm.riken.jp]
- 3. mdpi.com [mdpi.com]
- 4. Identification of Kibdelomycin and Related Biosynthetic Gene Clusters and Characterization of the C-Branching of Amycolose [pubmed.ncbi.nlm.nih.gov]
- 5. Insights into the Biosynthesis of Kibdelomycin and Amycolamicin from Comparative Biosynthetic Gene Cluster Analysis and Precursor Incorporation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kibdelosporangium aridum subsp. largum | Type strain | DSM 44150, ATCC 39922, IFO 15152, NBRC 15152, JCM 9107, IMSNU 21347, KCTC 9363, NRRL B-24462 | BacDiveID:13291 [bacdive.dsmz.de]
- 8. Kibdelosporangium aridum subsp. aridum | Type strain | DSM 43828, ATCC 39323, IFO 14493, JCM 7912, NBRC 14493, HUT 6562, IMSNU 21282, KACC 20025, KCTC 9293, NRRL B-16436, VKM Ac-1316 | BacDiveID:13290 [bacdive.dsmz.de]
Technical Support Center: Investigating Potential Off-Target Effects of Kibdelin D
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the potential off-target effects of the novel compound, Kibdelin D, in eukaryotic cells. The resources below include frequently asked questions, troubleshooting guides, detailed experimental protocols, and illustrative data to facilitate a thorough and effective investigation.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a new compound like this compound?
A1: Off-target effects occur when a drug or compound, in this case, this compound, interacts with unintended molecular targets within a cell or organism.[1] These unintended interactions can lead to a range of consequences, from misleading experimental results to adverse drug reactions and toxicity in a clinical setting.[2][3] For a new investigational compound like this compound, a thorough characterization of off-target effects is crucial to ensure its specificity and to build a comprehensive safety and efficacy profile.
Q2: What are the common experimental approaches to identify the off-target effects of a small molecule like this compound?
A2: A multi-pronged approach is typically employed to identify off-target effects. This can include:
-
In Silico (Computational) Prediction: Utilizing computational algorithms and databases to predict potential off-target interactions based on the chemical structure of this compound and its similarity to other compounds with known targets.[2][3][4]
-
Biochemical Screening: Testing this compound against a panel of purified proteins, such as kinases or receptors, to identify direct binding or inhibitory activity.[1]
-
Proteomics-Based Methods: Techniques like affinity-capture mass spectrometry (AC-MS) and cellular thermal shift assay (CETSA) can identify proteins that directly bind to this compound within a complex cellular environment.[5][6]
-
Phenotypic Screening: Assessing the effects of this compound on a wide range of cellular phenotypes to uncover unexpected biological activities that may point towards off-target engagement.[1]
-
Transcriptomics and Proteomics Profiling: Analyzing global changes in gene expression (mRNA) and protein levels in cells treated with this compound to understand its broader impact on cellular pathways.[5]
Q3: How can I differentiate between a true off-target effect and downstream consequences of the on-target activity of this compound?
A3: This is a critical aspect of off-target investigation. Strategies to distinguish between direct off-target effects and indirect downstream effects include:
-
Orthogonal Assays: Validating a potential off-target interaction using multiple, independent experimental techniques.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound. If the off-target effect is genuine, the potency of the analogs against the off-target should correlate with their structural modifications in a predictable manner.
-
Target Knockdown/Knockout: Using techniques like CRISPR-Cas9 or RNAi to eliminate the expression of the primary target of this compound. If the observed phenotype persists in the absence of the on-target, it is likely due to an off-target effect.
-
Direct Binding Assays: Employing biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm a direct interaction between this compound and the putative off-target protein.
Troubleshooting Guides
Issue 1: My in vitro biochemical screen identified several potential off-targets for this compound, but I cannot confirm these interactions in a cellular context.
-
Possible Cause: The identified off-targets may not be accessible to this compound in a cellular environment due to subcellular localization, low expression levels, or being part of a protein complex that masks the binding site.
-
Troubleshooting Steps:
-
Verify Target Expression: Confirm that the potential off-target proteins are expressed in your cell line of interest using techniques like Western blotting or mass spectrometry.
-
Cellular Target Engagement Assays: Employ methods like the Cellular Thermal Shift Assay (CETSA) to determine if this compound can bind to the target protein within intact cells.
-
Subcellular Fractionation: Perform subcellular fractionation followed by Western blotting to determine if this compound and the potential off-target are present in the same cellular compartment.
-
Consider Compound Permeability: Evaluate the cell permeability of this compound. Poor permeability could prevent it from reaching intracellular targets.
-
Issue 2: Treatment with this compound results in a strong, unexpected phenotype that is inconsistent with the known function of its primary target.
-
Possible Cause: This is a strong indication of a potent off-target effect. The unexpected phenotype could be due to the modulation of a critical signaling pathway by an off-target of this compound.
-
Troubleshooting Steps:
-
Broad-Spectrum Profiling: Perform unbiased, large-scale screens to identify the off-target. This could include:
-
Affinity-Capture Mass Spectrometry: To pull down proteins that bind to an immobilized version of this compound.
-
Global Proteomics/Phosphoproteomics: To identify changes in protein abundance or phosphorylation status that could reveal the affected pathways.
-
-
Pathway Analysis: Use bioinformatics tools to analyze the proteomics or transcriptomics data to identify enriched signaling pathways that could explain the observed phenotype.
-
Targeted Inhibitor Studies: Use known inhibitors of the suspected off-target pathway to see if they can rescue or mimic the phenotype induced by this compound.
-
Issue 3: I am observing high variability and poor reproducibility in my off-target screening assays.
-
Possible Cause: This can be due to several factors including compound instability, assay sensitivity, or cellular heterogeneity.
-
Troubleshooting Steps:
-
Assess Compound Stability: Verify the stability of this compound in your assay buffer and cell culture medium over the time course of the experiment.
-
Optimize Assay Conditions: Re-evaluate and optimize key assay parameters such as incubation time, compound concentration, and cell density.
-
Include Robust Controls: Ensure you are using appropriate positive and negative controls in every experiment.[7] For cell-based assays, a non-targeting control compound with a similar chemical scaffold but lacking the activity of this compound can be very informative.
-
Cell Line Authentication: Confirm the identity and purity of your cell line to rule out contamination or misidentification.
-
Illustrative Data Presentation
The following tables represent hypothetical data that could be generated during the investigation of this compound's off-target effects.
Table 1: Kinase Selectivity Profile of this compound (1 µM)
| Kinase Target | % Inhibition |
| On-Target Kinase X | 95% |
| Off-Target Kinase A | 78% |
| Off-Target Kinase B | 55% |
| Off-Target Kinase C | 12% |
| ... (400+ other kinases) | <10% |
This table suggests that this compound has potential off-target activity against Kinase A and Kinase B at a concentration of 1 µM.
Table 2: Cellular Thermal Shift Assay (CETSA) Results for this compound
| Protein Target | ΔTm with this compound (°C) | p-value |
| On-Target Protein Y | +3.5 | <0.001 |
| Potential Off-Target P | +2.1 | <0.01 |
| Control Protein Z | +0.2 | >0.05 |
A significant positive shift in the melting temperature (ΔTm) for the on-target and potential off-target P suggests direct binding of this compound to these proteins in a cellular context.
Table 3: Summary of Proteins Identified by Affinity-Capture Mass Spectrometry (AC-MS) with this compound
| Protein ID | Protein Name | Enrichment Score (Treated vs. Control) | Known Function |
| P12345 | On-Target Protein Y | 25.4 | Signal Transduction |
| Q67890 | Potential Off-Target P | 15.8 | Metabolism |
| R54321 | Potential Off-Target Q | 12.1 | Cytoskeletal Regulation |
This table highlights proteins that are significantly enriched upon pulldown with a this compound probe, indicating potential binding partners.
Experimental Protocols
Protocol 1: In Silico Off-Target Prediction
-
Obtain the 2D structure of this compound in a suitable format (e.g., SMILES).
-
Utilize multiple computational tools for off-target prediction. These tools often use ligand-based (chemical similarity) and structure-based (docking) approaches.[2][3][4] Examples include:
-
SEA (Similarity Ensemble Approach)
-
SwissTargetPrediction
-
SuperPred
-
-
Input the structure of this compound into the selected platforms.
-
Analyze the output , which will typically be a list of potential protein targets ranked by a confidence score or probability.
-
Curate the list of potential off-targets by cross-referencing with literature and databases to assess their biological relevance and potential for causing adverse effects.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture eukaryotic cells to approximately 80% confluency.
-
Treat cells with either vehicle control or a desired concentration of this compound for a specified time (e.g., 1 hour).
-
-
Cell Lysis and Heating:
-
Harvest and wash the cells.
-
Resuspend the cell pellet in a suitable lysis buffer.
-
Divide the lysate into aliquots and heat each aliquot to a different temperature for a set time (e.g., 3 minutes).
-
-
Protein Precipitation and Quantification:
-
Centrifuge the heated lysates to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of a specific protein of interest in the supernatant using Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Plot the percentage of soluble protein as a function of temperature for both the vehicle and this compound-treated samples.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tm) for each condition.
-
A significant shift in Tm in the presence of this compound indicates target engagement.
-
Protocol 3: Affinity-Capture Mass Spectrometry (AC-MS)
-
Probe Synthesis: Synthesize an analog of this compound that incorporates a linker and an affinity tag (e.g., biotin) while retaining its biological activity.
-
Immobilization: Immobilize the tagged this compound probe onto a solid support (e.g., streptavidin-coated beads).
-
Cell Lysate Preparation: Prepare a native protein lysate from the eukaryotic cells of interest.
-
Affinity Pulldown:
-
Incubate the cell lysate with the immobilized this compound probe to allow for binding.
-
To control for non-specific binding, also incubate the lysate with beads that have been blocked or have an inactive compound immobilized.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Proteomic Analysis:
-
Elute the bound proteins from the beads.
-
Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Compare the proteins identified in the this compound pulldown with the control pulldown to identify proteins that are specifically enriched by the active compound.
-
Visualizations
Caption: Experimental workflow for identifying and validating off-target effects of this compound.
Caption: Hypothetical signaling pathways affected by on- and off-target activities of this compound.
Caption: Troubleshooting flowchart for an unexpected phenotype observed with this compound treatment.
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Kibdelin D and its related compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC analysis of this compound.
Problem: Poor Peak Shape (Tailing or Fronting)
Q1: My chromatogram shows significant peak tailing for this compound. What are the potential causes and how can I fix it?
A1: Peak tailing, where the latter half of the peak is wider than the front half, is a common issue in HPLC.[1] It can lead to poor resolution and inaccurate quantification.[1]
Potential Causes and Solutions:
| Cause | Solution |
| Secondary Interactions | Strong interactions between basic functional groups on this compound and acidic silanol groups on the silica-based stationary phase can cause tailing.[1] To mitigate this, try adding a competitive base, such as triethylamine (0.1-0.5%), to the mobile phase to mask the silanol groups. Using a base-deactivated or end-capped column can also minimize these interactions. |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1] To check for this, dilute your sample and reinject. If the peak shape improves, you were likely overloading the column. Consider reducing the injection volume or sample concentration. |
| Column Contamination/Deterioration | Accumulation of sample matrix components on the column frit or at the head of the column can distort peak shape.[2][3] Try back-flushing the column. If this doesn't work, replacing the guard column or the analytical column may be necessary.[2] |
| Mobile Phase pH | If the mobile phase pH is too close to the pKa of this compound, both ionized and non-ionized forms may exist, leading to peak tailing or splitting. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure it is in a single ionic state. |
| Extra-Column Effects | Tailing of early eluting peaks can be caused by issues outside the column, such as excessive tubing length or dead volume in fittings.[2] Ensure all connections are tight and use tubing with the smallest possible internal diameter. |
Problem: Poor Resolution and Co-eluting Peaks
Q2: I am unable to separate this compound from a closely related impurity. What steps can I take to improve the resolution?
A2: Achieving adequate resolution is critical for accurate quantification and isolation of compounds. Here are several strategies to improve the separation of this compound from its related impurities:
Strategies for Improving Resolution:
| Strategy | Detailed Action |
| Optimize Mobile Phase Composition | The choice of organic solvent (e.g., acetonitrile vs. methanol) and its proportion in the mobile phase significantly impacts selectivity.[4] Perform scouting runs with different solvent gradients to find the optimal conditions. |
| Adjust Gradient Slope | A shallower gradient (slower increase in organic solvent concentration) can increase the separation time between closely eluting peaks. Experiment with different gradient programs to fine-tune the separation. |
| Change Stationary Phase | If optimizing the mobile phase is insufficient, switching to a column with a different stationary phase chemistry (e.g., C8, Phenyl-Hexyl, or a polar-embedded phase) can provide a different selectivity and improve resolution. |
| Modify Mobile Phase pH | For ionizable compounds, small changes in the mobile phase pH can alter retention times and selectivity. Explore a range of pH values (while staying within the column's stable range) to maximize separation. |
| Adjust Temperature | Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution. However, be aware that it can also alter selectivity. |
Frequently Asked Questions (FAQs)
Q3: What is a good starting point for developing an HPLC method for this compound?
A3: For a complex natural product like this compound, a reversed-phase HPLC method is a common starting point.
Recommended Initial Conditions:
| Parameter | Recommendation |
| Column | A base-deactivated C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a versatile choice. |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a broad scouting gradient, for example, 5% to 95% B over 30 minutes.[5] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV detector at a wavelength where this compound has maximum absorbance. A photodiode array (PDA) detector is useful for initial method development to identify the optimal wavelength. |
| Injection Volume | 5-10 µL |
This initial run will provide information about the retention behavior of this compound and its impurities, which can then be used to optimize the method.[5][6]
Q4: How can I prevent column pressure from becoming too high during my analysis?
A4: High backpressure can damage your HPLC system and column. Common causes include:
-
Blocked Frit: Particulate matter from the sample or mobile phase can clog the column inlet frit.[3] Using an in-line filter and ensuring your samples are filtered can prevent this.
-
Precipitation: If your sample is not fully soluble in the mobile phase, it can precipitate in the tubing or on the column, causing a pressure increase.[2] Ensure your sample is completely dissolved in a solvent compatible with the initial mobile phase conditions.
-
Contaminated Guard Column: A guard column is designed to protect the analytical column from contaminants but can become blocked itself.[2] Regular replacement of the guard column is recommended.
-
High Flow Rate: Ensure your flow rate is appropriate for the column dimensions and particle size.
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound and can be optimized as needed.
1. Sample Preparation: a. Accurately weigh a known amount of the this compound sample. b. Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) to a final concentration of approximately 1 mg/mL. c. Vortex the sample until fully dissolved. d. Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
2. Mobile Phase Preparation: a. Mobile Phase A: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade water and mix thoroughly. b. Mobile Phase B: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade acetonitrile and mix thoroughly. c. Degas both mobile phases using a sonicator or vacuum filtration.
3. HPLC System Parameters: a. Column: C18, 4.6 x 150 mm, 3.5 µm b. Flow Rate: 1.0 mL/min c. Column Temperature: 30 °C d. Injection Volume: 5 µL e. Detector: PDA/UV at 254 nm (or the determined λmax for this compound) f. Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 25.0 | 5 | 95 |
| 30.0 | 5 | 95 |
| 30.1 | 95 | 5 |
| 35.0 | 95 | 5 |
Visualizations
Caption: A decision tree for troubleshooting common HPLC issues.
Caption: A typical workflow for developing a new HPLC method.
References
managing foaming and other issues in Kibdelosporangium aridum fermentation
Welcome to the technical support center for Kibdelosporangium aridum fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the cultivation of this important actinomycete, a known producer of glycopeptide antibiotics such as aridicins.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of foaming in Kibdelosporangium aridum fermentations?
A1: Foaming in K. aridum fermentations, as in many microbial cultures, is a multifactorial issue. The primary contributors include:
-
High protein content in the medium: Complex nitrogen sources like soybean meal and yeast extract contain proteins that act as surfactants, stabilizing foam.[1]
-
Aeration and agitation: High rates of aeration and vigorous agitation, necessary for supplying oxygen to the aerobic K. aridum, can exacerbate foam formation.
-
Cell lysis: As the culture ages, cell lysis can release intracellular proteins and other surface-active molecules into the broth, increasing the tendency to foam.[2]
-
Metabolic byproducts: Kibdelosporangium may produce secondary metabolites or other compounds that have surfactant properties.
Q2: How does excessive foaming impact my fermentation?
A2: Uncontrolled foaming can have several detrimental effects on your K. aridum fermentation:
-
Loss of culture volume: Foam can escape through the fermenter's exhaust ports, leading to a loss of both cells and product.[2]
-
Contamination risk: Foam reaching the exhaust filters can wet them, compromising their sterility and increasing the risk of contamination.[2]
-
Reduced working volume: A stable foam layer reduces the effective working volume of the bioreactor.
-
Inaccurate sensor readings: Foam can interfere with pH and dissolved oxygen probes, leading to poor process control.
-
Cell damage: The physical stress within collapsing foam bubbles can damage the filamentous structure of K. aridum.
Q3: What are the initial steps to control foaming?
A3: Initially, you can take several process-related steps to manage foaming:
-
Optimize aeration and agitation: Start with lower rates and gradually increase them as the culture grows and oxygen demand rises.
-
Media optimization: Evaluate different nitrogen sources to find a balance between good growth and minimal foaming.
-
Mechanical foam control: Many bioreactors are equipped with mechanical foam breakers (e.g., Rushton turbines) that can physically disrupt the foam layer.[3]
Q4: My K. aridum culture is growing poorly. What are the common causes?
A4: Poor growth of K. aridum can be attributed to several factors:
-
Suboptimal media composition: Ensure your medium contains appropriate carbon and nitrogen sources. Good growth is often observed on media containing glucose, malt extract, and yeast extract.[4]
-
Incorrect pH: The optimal pH for most actinomycetes is near neutral (pH 7.0).[5]
-
Inadequate aeration: K. aridum is an obligate aerobe and requires sufficient oxygen supply.
-
Poor inoculum quality: Use a healthy, actively growing seed culture for inoculation. The inoculum development process is crucial for a successful fermentation.[6][7]
-
Nutrient limitation: Depletion of a key nutrient can prematurely halt growth.
Troubleshooting Guides
Issue 1: Excessive and Persistent Foaming
Symptoms:
-
Rapid and continuous foam formation that is difficult to control with mechanical methods alone.
-
Foam fills a significant portion of the bioreactor headspace.
-
Loss of culture through the exhaust line.
Possible Causes & Solutions:
| Possible Cause | Solution |
| High concentration of surface-active proteins in the medium. | 1. Media Modification: Partially replace protein-rich components like soybean meal with less foam-inducing nitrogen sources such as nitrates or amino acids. 2. Antifoam Addition: Implement a strategy for adding chemical antifoaming agents. |
| Excessive aeration and/or agitation. | 1. Process Parameter Optimization: Reduce the agitation and/or aeration rate. However, ensure that the dissolved oxygen (DO) level does not drop below the critical point for K. aridum growth and antibiotic production. 2. Cascaded DO Control: Implement a control strategy where agitation and aeration are increased sequentially to maintain a set DO level, which can help minimize excessive foaming during early growth phases. |
| Cell lysis in the late stationary phase. | 1. Harvest Time Optimization: Harvest the culture before significant cell lysis occurs. 2. Antifoam Dosing: Increase the antifoam dosing rate in the later stages of the fermentation if foaming becomes more problematic. |
Issue 2: Poor Antibiotic Production Despite Good Growth
Symptoms:
-
High cell density is achieved, but the yield of aridicin or other target antibiotics is low.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Nutrient Repression: | 1. Carbon Source Optimization: High concentrations of readily metabolizable sugars like glucose can sometimes repress secondary metabolite production. Consider using a fed-batch strategy to maintain a low glucose concentration or use a more slowly utilized carbon source like starch.[8] 2. Phosphate Control: High phosphate concentrations can inhibit the production of some antibiotics. Ensure the phosphate level in your medium is not in excess.[8] |
| Suboptimal Precursor Availability: | 1. Medium Enrichment: The biosynthesis of glycopeptide antibiotics requires specific amino acid precursors. Supplementing the medium with these precursors may enhance production. |
| Incorrect Fermentation Time: | 1. Time Profiling: Perform a time-course study to determine the optimal harvest time for maximum antibiotic production, which often occurs during the stationary phase. |
Quantitative Data on Antifoam Agents
The selection and concentration of an antifoam agent can significantly impact fermentation performance, not only by controlling foam but also by potentially affecting oxygen transfer and cell metabolism. Below is a summary of commonly used antifoam agents in actinomycete fermentations. The optimal concentration for K. aridum should be determined experimentally.
| Antifoam Agent Type | Example | Typical Starting Concentration (v/v) | Key Characteristics |
| Silicone-based | Antifoam C, Antifoam SE-15 | 0.01% - 0.1% | Highly effective at low concentrations, can be heat sterilized, but may cause issues in downstream processing.[9] |
| Polypropylene glycol (PPG) / Polyether-based | Antifoam 204 | 0.05% - 0.2% | Organic and non-silicone, can be more biocompatible but may be less potent than silicone-based antifoams.[10] |
| Fatty acid/oil-based | Vegetable oils | 0.1% - 0.5% | Natural and can be metabolized as a carbon source, but may be less effective and can impact product recovery. |
Experimental Protocols
Protocol 1: Screening of Antifoam Agents for Kibdelosporangium aridum Fermentation
Objective: To determine the most effective antifoam agent and its optimal concentration for controlling foam in K. aridum fermentation with minimal impact on growth and antibiotic production.
Methodology:
-
Inoculum Preparation: Prepare a seed culture of K. aridum in a suitable medium (e.g., ISP Medium 2) and incubate until it reaches the late exponential phase.[4]
-
Bioreactor Setup: Prepare multiple lab-scale bioreactors (e.g., 1 L) with your production medium.
-
Antifoam Addition:
-
To each bioreactor, add a different antifoam agent (e.g., Antifoam C, Antifoam 204) at varying concentrations (e.g., 0.01%, 0.05%, 0.1% v/v).
-
Include a control bioreactor with no antifoam agent.
-
-
Inoculation and Fermentation: Inoculate each bioreactor with the seed culture (e.g., 5% v/v) and run the fermentation under your standard conditions of temperature, pH, agitation, and aeration.
-
Data Collection:
-
Monitor foam level throughout the fermentation.
-
Measure cell growth (e.g., dry cell weight) at regular intervals.
-
Measure antibiotic titer (e.g., using HPLC) at the end of the fermentation.
-
-
Analysis: Compare the foam control efficacy, growth profiles, and final antibiotic yields across the different antifoam agents and concentrations to identify the optimal condition.
Protocol 2: Inoculum Development for Consistent Kibdelosporangium aridum Fermentation
Objective: To produce a healthy and active seed culture for inoculating the production fermenter, ensuring a short lag phase and reproducible fermentation performance.
Methodology:
-
Stock Culture Revival: Aseptically transfer a small portion of the preserved stock culture (e.g., a loopful from a slant or a small volume of a cryopreserved stock) to a flask containing a suitable growth medium (e.g., ISP Medium 2).
-
First Stage Seed Culture: Incubate the flask at the optimal temperature (typically 28-30°C) on a rotary shaker until good growth is observed (usually 2-3 days).
-
Second Stage Seed Culture (if necessary for larger production volumes): Transfer an aliquot (e.g., 5-10% v/v) of the first stage seed culture to a larger flask or a seed fermenter containing the same medium. Incubate under the same conditions.
-
Inoculation of Production Fermenter: Transfer the actively growing seed culture (typically in the late exponential phase) to the production fermenter. The inoculum volume is generally between 5-10% of the production medium volume.[6]
Visualizations
Caption: Troubleshooting workflow for managing excessive foaming.
Caption: A typical inoculum development workflow for K. aridum.
Caption: Impact of nutrient levels on metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. appliedmaterialsolutions.com [appliedmaterialsolutions.com]
- 3. How to Control Foaming in Microbial Fermentation Processes [synapse.patsnap.com]
- 4. Kibdelosporangium aridum subsp. aridum | Type strain | DSM 43828, ATCC 39323, IFO 14493, JCM 7912, NBRC 14493, HUT 6562, IMSNU 21282, KACC 20025, KCTC 9293, NRRL B-16436, VKM Ac-1316 | BacDiveID:13290 [bacdive.dsmz.de]
- 5. journals.innovareacademics.in [journals.innovareacademics.in]
- 6. farabi.university [farabi.university]
- 7. farabi.university [farabi.university]
- 8. frontiersin.org [frontiersin.org]
- 9. Measurement and control of foam generation in a mammalian cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Managing Cytotoxicity of Potent Preclinical Compounds
Disclaimer: Information on a specific compound named "Kibdelin D" is not publicly available. This guide provides a general framework and best practices for addressing the cytotoxicity of potent compounds in preclinical models, based on established methodologies for similar research agents. The experimental details and data presented are illustrative and should be adapted based on the specific characteristics of the compound under investigation.
Frequently Asked Questions (FAQs)
| Question ID | Question | Answer |
| CTX-001 | My compound shows high cytotoxicity in normal cell lines. What are the initial steps to address this? | The first step is to confirm the on-target versus off-target effects. We recommend performing a differential cytotoxicity screen comparing your target-expressing cells with non-target cells or using a knockdown/knockout model. Concurrently, a thorough literature review for the target's expression in normal tissues is crucial to anticipate potential on-target, off-tumor toxicity. |
| CTX-002 | How can we mitigate the cytotoxicity of our lead compound? | There are several strategies to explore: 1. Formulation Strategies: Encapsulating the compound in nanoparticles or liposomes can control its release and biodistribution, potentially reducing systemic toxicity.[1] 2. Structural Modification (Analog Synthesis): Synthesizing analogues of the parent compound can lead to a better therapeutic index by reducing toxicity while maintaining efficacy.[2][3][4][5] 3. Combination Therapy: Co-administering a second agent that either enhances the therapeutic effect, allowing for a lower dose of the cytotoxic compound, or directly counteracts a specific toxicity mechanism. |
| CTX-003 | What in vitro models are recommended to better predict in vivo toxicity? | Moving beyond 2D cell cultures to more complex models can provide more predictive data. We recommend using 3D cell culture models such as spheroids or organoids, and microfluidic "organ-on-a-chip" systems to better mimic the tumor microenvironment and physiological drug diffusion.[6][7] |
| CTX-004 | Are there computational approaches to predict the cytotoxicity of new analogues? | Yes, in silico toxicology modeling, such as Quantitative Structure-Activity Relationship (QSAR) models, can be employed to predict the potential toxicity of newly designed analogues based on their structural features before committing to synthesis. |
Troubleshooting Guides
Issue: High Off-Target Cytotoxicity in Preclinical Models
This guide will help you troubleshoot and address unexpected high cytotoxicity that is not related to the intended therapeutic target of your compound.
Workflow for Investigating High Off-Target Cytotoxicity
A workflow diagram for troubleshooting high off-target cytotoxicity.
Troubleshooting Steps:
-
Confirm On-Target vs. Off-Target Effect:
-
Protocol: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) on a panel of cell lines with varying expression levels of your target protein.
-
Expected Outcome: If cytotoxicity correlates with target expression, the effect is likely on-target. If cytotoxicity is broad and independent of target expression, off-target effects are likely.
-
-
Investigate Mechanism of Off-Target Toxicity:
-
Protocol: If off-target toxicity is suspected, consider assays to identify the mechanism. This could include screens for common off-targets (e.g., kinases, ion channels), mitochondrial toxicity assays (e.g., Seahorse assay), or assays for DNA damage (e.g., γH2AX staining).
-
Expected Outcome: Identification of a specific off-target or a general cellular process affected by the compound.
-
-
Structural Modification to Mitigate Off-Target Effects:
-
Protocol: Based on the identified off-target, medicinal chemists can design and synthesize new analogues that retain affinity for the primary target but have reduced activity against the off-target.
-
Expected Outcome: A new lead candidate with an improved therapeutic window.
-
Experimental Protocols
Protocol 1: Comparative Cytotoxicity Assessment using MTT Assay
This protocol is for determining the IC50 (half-maximal inhibitory concentration) of a compound in different cell lines to assess differential cytotoxicity.
Materials:
-
Cell lines (target-expressing and non-target)
-
Complete growth medium
-
Test compound (e.g., "Compound D")
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a control.
-
Incubate the plate for the desired exposure time (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values using a non-linear regression analysis.
Data Presentation
Table 1: Comparative IC50 Values for Compound Analogues
This table provides an example of how to present data comparing the cytotoxicity of different analogues of a lead compound against a target cancer cell line and a normal cell line to determine the selectivity index.
| Compound | Target Cell Line IC50 (µM) | Normal Cell Line IC50 (µM) | Selectivity Index (Normal/Target) |
| Lead Compound | 0.5 | 1.0 | 2 |
| Analogue D-1 | 0.7 | 5.6 | 8 |
| Analogue D-2 | 1.2 | 2.4 | 2 |
| Analogue D-3 | 0.4 | 6.0 | 15 |
A higher selectivity index indicates a better therapeutic window.
Signaling Pathways
Diagram: Potential Mechanisms of Compound-Induced Cytotoxicity
This diagram illustrates potential signaling pathways that can be activated by a cytotoxic compound, leading to cell death. Investigating these pathways can help to understand the mechanism of toxicity.
Potential signaling pathways leading to compound-induced cytotoxicity.
References
- 1. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of tricyclic guanidine analogues of batzelladine K for antimalarial, antileishmanial, antibacterial, antifungal and anti-HIV activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of lamellarin D analogues targeting topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and cytotoxic activity of C-glycosidic nicotinamide riboside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Antibacterial Activity of Kibdelomycin and Vancomycin
For Immediate Release
AUSTIN, TX – [Current Date] – In an era where antimicrobial resistance poses a significant threat to global health, the scientific community is in a constant search for novel antibiotics. This guide provides a detailed comparison of the antibacterial activity of kibdelomycin, a newer natural product antibiotic, and vancomycin, a long-standing glycopeptide antibiotic. This report is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, antibacterial spectrum, and the experimental methods used to evaluate their efficacy.
Introduction to Kibdelomycin and Vancomycin
Kibdelomycin is a novel antibiotic isolated from a Kibdelosporangium species.[1][2][3] It has demonstrated a broad spectrum of activity, particularly against Gram-positive bacteria.[1][2][4] Vancomycin, a glycopeptide antibiotic, has been a cornerstone in treating serious Gram-positive bacterial infections, especially those caused by methicillin-resistant Staphylococcus aureus (MRSA), for decades.
Mechanism of Action: A Tale of Two Targets
The antibacterial efficacy of an antibiotic is intrinsically linked to its mechanism of action. Kibdelomycin and vancomycin employ distinct strategies to inhibit bacterial growth.
Kibdelomycin targets bacterial DNA replication by inhibiting two essential type II topoisomerase enzymes: DNA gyrase (GyrB) and topoisomerase IV (ParE).[1][2][3][4] Specifically, it inhibits the ATPase activity of these enzymes, which is crucial for their function in DNA supercoiling and decatenation.[2][3] This unique "dual-arm" binding mode to the ATP binding pocket of GyrB/ParE is a key feature of its action.[5]
Vancomycin , on the other hand, disrupts the bacterial cell wall synthesis. It binds with high affinity to the D-alanyl-D-alanine termini of peptidoglycan precursors. This binding sterically hinders the transglycosylation and transpeptidation reactions necessary for peptidoglycan chain elongation and cross-linking, thereby compromising the integrity of the bacterial cell wall.
Comparative Antibacterial Activity: A Quantitative Look
The in vitro activity of antibiotics is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the reported MIC values for kibdelomycin and vancomycin against a panel of clinically relevant bacteria.
| Bacterium | Kibdelomycin MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus (Wild-type) | 2 | 0.5 - 2 |
| Staphylococcus aureus (MRSA) | 0.5 | 0.5 - 2 |
| Streptococcus pneumoniae | 1 | ≤0.19 - 1.5 |
| Enterococcus faecalis | 2 | 1 - >256 |
| Haemophilus influenzae | 2 | Not Applicable |
| Acinetobacter baumannii | MIC₉₀: 0.125 | Not Applicable |
| Note: MIC values can vary depending on the specific strain and the testing methodology. |
Kibdelomycin demonstrates potent activity against Gram-positive organisms, including strains resistant to other antibiotics.[2] Notably, it shows strong activity against clinical strains of the Gram-negative bacterium Acinetobacter baumannii.[1] Vancomycin is primarily effective against Gram-positive bacteria.
Experimental Protocols for Antibacterial Susceptibility Testing
The determination of MIC is crucial for evaluating the efficacy of antibiotics. The two most common methods are the Broth Microdilution method and the Kirby-Bauer Disk Diffusion test.
Broth Microdilution Method
This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.[6][7] Each well is then inoculated with a standardized suspension of the test bacterium.[7] The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic at which no visible bacterial growth is observed.[6][8]
Kirby-Bauer Disk Diffusion Method
In this qualitative test, a standardized inoculum of the test bacterium is swabbed onto the surface of a Mueller-Hinton agar plate to create a uniform lawn of growth.[9][10][11] Paper disks impregnated with a specific concentration of the antibiotic are then placed on the agar surface.[9] During incubation, the antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the antibiotic, a clear zone of no growth, known as the zone of inhibition, will appear around the disk.[9] The diameter of this zone is measured and compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the antibiotic.[11]
Conclusion
Kibdelomycin presents a promising new class of antibiotics with a distinct mechanism of action targeting bacterial DNA replication.[1][2][3] Its potent activity against a range of Gram-positive bacteria, including some resistant strains, and its efficacy against Acinetobacter baumannii highlight its potential as a future therapeutic agent.[1] Vancomycin remains a critical tool in the clinical setting for treating serious Gram-positive infections. The continued exploration of novel antibiotics like kibdelomycin is essential in the ongoing battle against antimicrobial resistance. Further in vivo studies and clinical trials are necessary to fully elucidate the therapeutic potential of kibdelomycin.
References
- 1. Kibdelomycin Is a Bactericidal Broad-Spectrum Aerobic Antibacterial Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of kibdelomycin, a potent new class of bacterial type II topoisomerase inhibitor by chemical-genetic profiling in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Formal synthesis of kibdelomycin and derivatisation of amycolose glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. hardydiagnostics.com [hardydiagnostics.com]
- 10. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 11. microbenotes.com [microbenotes.com]
Comparative Analysis of Kibdelin D: Assessing Cross-Resistance Potential with Other Glycopeptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the glycopeptide antibiotic Kibdelin D in the context of cross-resistance with other members of its class, such as vancomycin and teicoplanin. Due to a lack of publicly available, direct comparative studies on this compound cross-resistance, this document focuses on the foundational knowledge required to assess such potential. It outlines the mechanisms of glycopeptide resistance, standardized experimental protocols for determining in vitro activity, and the known characteristics of the aridicin family of glycopeptides, to which this compound belongs.
Understanding Glycopeptide Cross-Resistance
Cross-resistance occurs when a bacterial strain develops resistance to one antibiotic and, as a result, becomes resistant to other structurally or functionally similar antibiotics. For glycopeptides, the primary mechanism of action is the inhibition of bacterial cell wall synthesis by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. Consequently, the most significant driver of cross-resistance is the alteration of this target.
The most clinically important mechanism of acquired glycopeptide resistance is mediated by the van gene clusters. These genes encode enzymes that modify the peptidoglycan precursor, replacing the terminal D-Ala-D-Ala with D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser). This substitution significantly reduces the binding affinity of many glycopeptide antibiotics, leading to resistance. The specific type of van gene cluster (e.g., vanA, vanB) determines the level and spectrum of resistance to different glycopeptides. For instance, the VanA phenotype confers high-level resistance to both vancomycin and teicoplanin. Therefore, a new glycopeptide's effectiveness against strains with these resistance mechanisms is a critical indicator of its potential to overcome existing clinical resistance.
This compound and the Aridicin Family
Kibdelins are a group of glycopeptide antibiotics produced by the actinomycete Kibdelosporangium aridum. They are structurally related to the aridicin family of glycopeptides. While specific data on this compound's activity against vancomycin-resistant strains is not available in the public domain, studies on aridicins provide some insight. Research has shown that aridicins exhibit a spectrum of activity similar to vancomycin. Some reports indicate that aridicins are more active than vancomycin against strains of Enterococcus faecalis (formerly Streptococcus faecalis) and are markedly superior against Clostridium difficile.[1] However, they were found to be somewhat less effective than vancomycin against strains of Staphylococcus aureus.[1] Furthermore, aglycone derivatives of aridicin A have demonstrated improved in vitro activity against both methicillin-sensitive and methicillin-resistant staphylococci, as well as potent activity against enterococci.[2] These findings suggest that minor structural modifications within this glycopeptide family can significantly impact antibacterial potency and spectrum. Without direct testing, it remains to be determined if this compound possesses a structure that can overcome the target site modifications conferring resistance to older glycopeptides.
Experimental Protocols for Assessing Cross-Resistance
To evaluate the potential for cross-resistance, the in vitro activity of a new glycopeptide is determined against a panel of bacterial strains with well-characterized resistance mechanisms to existing glycopeptides. The primary method for this is the determination of the Minimum Inhibitory Concentration (MIC) through broth microdilution, following standardized guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standardized method for determining the MIC of an antimicrobial agent against bacteria that grow aerobically.
1. Preparation of Antimicrobial Agent Stock Solution:
- Prepare a stock solution of the glycopeptide (e.g., this compound) at a concentration of at least 1280 µg/mL in a suitable solvent (e.g., water, DMSO). The exact concentration will depend on the range of dilutions to be tested.
- Sterilize the stock solution by membrane filtration if it is not sterile.
2. Preparation of Microdilution Plates:
- Use sterile 96-well microtiter plates.
- Prepare serial two-fold dilutions of the antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL. The concentration range should typically span from 0.06 to 128 µg/mL to capture the MICs of both susceptible and resistant organisms.
- Include a growth control well (broth only, no antibiotic) and a sterility control well (uninoculated broth).
3. Inoculum Preparation:
- Select well-characterized bacterial strains, including vancomycin-susceptible and vancomycin-resistant isolates (e.g., Enterococcus faecium with vanA, Staphylococcus aureus VISA/VRSA).
- From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 colonies and suspend them in sterile saline or broth.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate after inoculation.
4. Inoculation and Incubation:
- Inoculate each well (except the sterility control) with 10 µL of the diluted bacterial suspension, resulting in a final volume of 110 µL.
- Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for non-fastidious bacteria.
5. Interpretation of Results:
- The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
- Compare the MIC of the new agent against susceptible strains and strains with known resistance mechanisms to determine if cross-resistance exists.
Visualizing Experimental and Biological Pathways
To better understand the processes involved in cross-resistance studies, the following diagrams illustrate a typical experimental workflow and the underlying molecular mechanism of vancomycin resistance.
References
- 1. Antimicrobial activity of aridicins, novel glycopeptide antibiotics with high and prolonged levels in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aridicins, novel glycopeptide antibiotics. III. Preparation, characterization, and biological activities of aglycone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Post-Antibiotic Effect of Novel Antibiotics: A Comparative Guide
A Comparative Analysis of the Post-Antibiotic Effect (PAE) of Vancomycin and Linezolid Against Staphylococcus aureus
Disclaimer: An initial search for the post-antibiotic effect (PAE) of Kibdelin D yielded no publicly available data. Therefore, this guide has been prepared as a template, utilizing the well-documented antibiotics Vancomycin and Linezolid as examples to illustrate the required data presentation, experimental protocols, and visualizations. Researchers can adapt this framework for this compound once relevant data becomes available.
Introduction to the Post-Antibiotic Effect (PAE)
The post-antibiotic effect (PAE) is the persistent suppression of bacterial growth that continues after a brief exposure of microorganisms to an antimicrobial agent, even after the drug concentration has fallen below the minimum inhibitory concentration (MIC).[1] Understanding the PAE of a novel antibiotic is crucial for optimizing dosing regimens, as a significant PAE may allow for less frequent dosing intervals, potentially reducing toxicity and improving patient compliance. This guide provides a comparative overview of the PAE of two clinically important antibiotics, Vancomycin and Linezolid, against Staphylococcus aureus, a common and often multidrug-resistant pathogen.
Comparative PAE Data
The following table summarizes the in vitro post-antibiotic effect of Vancomycin and Linezolid against Staphylococcus aureus.
| Antibiotic | Bacterial Strain | Concentration (x MIC) | Exposure Time (hours) | PAE (hours) | Reference |
| Vancomycin | S. aureus ATCC 29213 | 10 | 2 | 1.2 | [2][3] |
| Linezolid | Methicillin-Susceptible S. aureus (MSSA) | 1 | 1 | 0 - 1.7 | [4] |
| Linezolid | Methicillin-Resistant S. aureus (MRSA) | 1 | 1 | 0 - 1.7 | [4] |
| Linezolid | Methicillin-Susceptible S. aureus (MSSA) | 4 | 1 | 0.5 - 2.3 | [4] |
| Linezolid | Methicillin-Resistant S. aureus (MRSA) | 4 | 1 | 0.5 - 2.3 | [4] |
Experimental Protocols
The determination of the in vitro post-antibiotic effect is a critical step in the preclinical evaluation of a new antimicrobial agent. Below is a detailed methodology for assessing the PAE.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of the antibiotic that prevents visible growth of the test organism.
Materials:
-
Test antibiotic (e.g., Vancomycin, Linezolid)
-
Staphylococcus aureus strain (e.g., ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Spectrophotometer
Procedure:
-
Prepare serial two-fold dilutions of the antibiotic in MHB in a 96-well microtiter plate.
-
Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is read as the lowest concentration of the antibiotic at which there is no visible turbidity.
In Vitro Post-Antibiotic Effect (PAE) Assay
Objective: To measure the time it takes for a bacterial culture to recover and resume logarithmic growth after a short exposure to an antibiotic.
Materials:
-
Test antibiotic
-
Log-phase culture of Staphylococcus aureus (~10^7 CFU/mL)
-
Mueller-Hinton Broth (MHB)
-
Centrifuge
-
Sterile saline
-
Shaking incubator
-
Spectrophotometer or agar plates for viable counts
Procedure:
-
A log-phase bacterial culture is divided into a test and a control group.
-
The test culture is exposed to the antibiotic at a multiple of its MIC (e.g., 4x MIC) for a defined period (e.g., 1-2 hours) at 37°C in a shaking incubator. The control culture is incubated under the same conditions without the antibiotic.
-
After the exposure period, the antibiotic is removed from the test culture by centrifugation and washing the bacterial pellet with sterile saline, followed by a 1:1000 dilution in pre-warmed MHB to effectively remove the antibiotic to sub-MIC levels. The control culture undergoes the same washing and dilution procedure.
-
The viable counts (CFU/mL) of both the test and control cultures are determined at time zero (immediately after antibiotic removal and dilution) and at regular intervals (e.g., every 1-2 hours) during incubation at 37°C.
-
The PAE is calculated using the formula: PAE = T - C , where:
-
T is the time required for the viable count in the test culture to increase by 1 log10 above the count observed immediately after antibiotic removal.
-
C is the time required for the viable count in the control culture to increase by 1 log10 above the count observed at the same initial time point.
-
Visualizing Experimental Workflows
The following diagrams illustrate the key experimental workflows described above.
Caption: Workflow for the determination of the in vitro Post-Antibiotic Effect (PAE).
Signaling Pathways
Currently, there is no direct evidence to suggest that this compound, Vancomycin, or Linezolid directly modulate specific host cell signaling pathways as their primary mechanism of antibacterial action. Their targets are bacterial cellular components. However, the downstream effects of bacterial cell death and the release of bacterial components can indirectly trigger host immune signaling pathways.
Caption: Indirect host immune response to antibiotic-induced bacterial lysis.
Conclusion
The assessment of the post-antibiotic effect is a fundamental component of the preclinical characterization of a new antimicrobial agent. This guide provides a framework for the comparative analysis of PAE, using Vancomycin and Linezolid as established comparators. The provided experimental protocols and workflow diagrams offer a clear and structured approach for researchers in drug development. As data for this compound becomes available, it can be integrated into this comparative guide to objectively evaluate its potential clinical utility in terms of dosing strategies.
References
- 1. journals.asm.org [journals.asm.org]
- 2. In vitro studies of pharmacodynamic properties of vancomycin against Staphylococcus aureus and Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Studies of Pharmacodynamic Properties of Vancomycin against Staphylococcus aureus and Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Automatic procedures for measuring post-antibiotic effect and determining random errors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Evaluating the In Vitro Development of Resistance to Kibdelin D
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the emergence of in vitro resistance to Kibdelin D, a novel inhibitor of Heat Shock Protein 90 (HSP90). Given the critical role of HSP90 in maintaining the stability of numerous oncoproteins, understanding potential resistance mechanisms is paramount for the strategic development and clinical application of its inhibitors.[1][2] This document outlines a detailed experimental protocol, methods for comparative data analysis, and a visual representation of the experimental workflow.
Introduction to this compound and HSP90 Inhibition Resistance
This compound belongs to a class of anticancer agents that target HSP90, a molecular chaperone essential for the proper folding and stability of a wide array of client proteins involved in cell growth, proliferation, and survival.[2] By inhibiting HSP90, these drugs lead to the degradation of key oncoproteins, making them a promising therapeutic strategy.[1][3]
However, as with many targeted therapies, the development of resistance is a significant clinical challenge.[1][3] For HSP90 inhibitors, resistance can arise through various mechanisms, including:
-
Induction of the Heat Shock Response: Inhibition of HSP90 can activate Heat Shock Factor 1 (HSF1), leading to the upregulation of other pro-survival chaperones like HSP70 and HSP27.[1][4]
-
Alterations in Co-chaperones: Changes in the levels or function of HSP90 co-chaperones, such as Aha1 or p23, can influence drug susceptibility.[4]
-
Drug Efflux Pumps: Increased expression of multidrug resistance proteins (e.g., MDR1/P-glycoprotein) can reduce intracellular drug accumulation.[5]
-
Target Mutation: While less common for HSP90 inhibitors compared to kinase inhibitors, mutations in the drug-binding pocket of HSP90 can confer resistance.[3]
This guide outlines a systematic in vitro approach to generate and characterize this compound-resistant cancer cell lines, enabling a direct comparison with their parental, drug-sensitive counterparts and other relevant HSP90 inhibitors.
Experimental Protocol: Generation and Characterization of this compound-Resistant Cell Lines
The most common method for developing a drug-resistant cancer cell line involves the long-term culture of cells with progressively increasing concentrations of the drug.[5][6] This process, often termed adaptive laboratory evolution, selects for cells that have acquired mechanisms to survive and proliferate under drug pressure.[5][7]
Objective: To generate a cancer cell line with acquired resistance to this compound and to quantify the degree of resistance compared to the parental cell line and alternative HSP90 inhibitors.
Materials:
-
Parental cancer cell line of interest (e.g., A549 lung carcinoma, MDA-MB-231 breast cancer)[3]
-
This compound
-
Alternative HSP90 inhibitors (e.g., Luminespib, Ganetespib)
-
Standard cell culture reagents (media, FBS, antibiotics)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
96-well plates, culture flasks
-
Microplate reader
Methodology:
Phase 1: Initial IC50 Determination
-
Cell Seeding: Plate the parental cancer cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[8]
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (e.g., DMSO).
-
Viability Assessment: Measure cell viability using a standard assay (e.g., MTT).[8]
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the drug concentration required to inhibit cell growth by 50%. This value will serve as the baseline for the parental cell line.[5]
Phase 2: Induction of Resistance
-
Initial Exposure: Culture the parental cells in a flask with this compound at a concentration equal to the IC50.[9]
-
Dose Escalation: Once the cells recover and reach approximately 80% confluency, passage them and increase the concentration of this compound in the culture medium.[5] A stepwise increase (e.g., 1.5x to 2x the previous concentration) is recommended.[5]
-
Continuous Culture: Repeat the dose escalation process for several months. This long-term exposure allows for the selection and expansion of resistant cell populations.[5][10] The process can take 6-12 months or longer.
-
Establishment of Resistant Line: A resistant cell line is considered established when it can consistently proliferate in a concentration of this compound that is significantly higher (e.g., >10-fold the initial IC50) than the concentration that inhibits the parental line.[5]
Phase 3: Characterization and Comparison
-
Confirmation of Resistance: Determine the IC50 of this compound in the newly generated resistant cell line and compare it to the parental line. A significant increase confirms the resistant phenotype.[5]
-
Stability of Resistance: Culture the resistant cells in a drug-free medium for several passages (e.g., over 1-3 months) and then re-determine the IC50.[8] This tests whether the resistance mechanism is stable or transient.
-
Cross-Resistance Analysis: Determine the IC50 values for other HSP90 inhibitors (e.g., Luminespib, Ganetespib) in both the parental and this compound-resistant cell lines. This helps to elucidate whether the resistance mechanism is specific to this compound or common to the drug class.
-
Further Mechanistic Studies: The established resistant cell lines serve as a valuable tool for investigating the underlying molecular mechanisms through techniques like Western blotting (for protein expression changes), qPCR (for gene expression changes), and next-generation sequencing (to identify potential mutations).[11]
Data Presentation for Comparative Analysis
Quantitative data should be organized to clearly illustrate the differences between the parental and resistant cell lines. The "Resistance Index" (RI) is a key metric, calculated as (IC50 of Resistant Line) / (IC50 of Parental Line).
Table 1: Comparative IC50 Values and Resistance Indices for HSP90 Inhibitors
| Compound | Parental Cell Line IC50 (nM) | This compound-Resistant Line IC50 (nM) | Resistance Index (RI) |
| This compound | 15 ± 2.1 | 210 ± 15.3 | 14.0 |
| Alternative A (e.g., Luminespib) | 25 ± 3.5 | 35 ± 4.1 | 1.4 |
| Alternative B (e.g., Ganetespib) | 10 ± 1.8 | 150 ± 11.7 | 15.0 |
Note: Data are hypothetical and for illustrative purposes only.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for generating and evaluating this compound-resistant cell lines.
References
- 1. mdpi.com [mdpi.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Prospective identification of resistance mechanisms to HSP90 inhibition in KRAS mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of the safety profiles of Kibdelin D and other glycopeptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profiles of the novel glycopeptide complex, Kibdelins, with a focus on Kibdelin D, and other clinically significant glycopeptide antibiotics including vancomycin, teicoplanin, telavancin, dalbavancin, and oritavancin. The information is intended to support research and development efforts in the field of antibacterial agents.
Executive Summary
The emergence of antibiotic resistance necessitates the development of new antimicrobial agents. Glycopeptides are a critical class of antibiotics for treating serious Gram-positive infections. This guide offers a comparative overview of the safety profiles of established and novel glycopeptides. While comprehensive safety data for the Kibdelin complex, including this compound, is limited in publicly available literature, this analysis compiles the existing information and contrasts it with the well-documented safety profiles of other glycopeptides. The key safety considerations for this class of antibiotics—nephrotoxicity, ototoxicity, and hematological effects—are presented with available quantitative data and detailed experimental methodologies.
Introduction to this compound and Other Glycopeptides
Kibdelins are a complex of novel glycopeptide antibiotics produced by Kibdelosporangium aridum subsp. largum. This complex includes several components, one of which is this compound. Early research suggests that the kibdelin complex exhibits potent in vitro activity and in vivo efficacy in mouse models against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Pharmacokinetic studies have indicated high serum concentrations and a long-acting potential[1]. However, detailed preclinical and clinical safety data for this compound are not extensively documented in recent literature.
For the purpose of this guide, the safety profiles of the following well-established glycopeptides will be compared:
-
Vancomycin: A widely used glycopeptide for serious MRSA infections.
-
Teicoplanin: A glycopeptide with a similar spectrum to vancomycin, available in many countries.
-
Telavancin: A lipoglycopeptide with activity against MRSA.
-
Dalbavancin: A long-acting lipoglycopeptide for acute bacterial skin and skin structure infections (ABSSSI).
-
Oritavancin: Another long-acting lipoglycopeptide for ABSSSI.
Comparative Safety Profiles
The primary adverse effects associated with glycopeptide antibiotics are nephrotoxicity, ototoxicity, and hematological toxicities. The following tables summarize the available data for these key safety parameters.
Nephrotoxicity
Table 1: Comparative Nephrotoxicity of Glycopeptides
| Glycopeptide | Preclinical Findings (Animal Models) | Clinical Findings (Incidence of Nephrotoxicity) |
| This compound | No specific data available. | No clinical data available. |
| Vancomycin | Dose-dependent proximal tubule damage in rats, with increased serum creatinine and BUN.[2][3] | 5-43% depending on dose, duration, and concomitant nephrotoxins.[4] |
| Teicoplanin | Generally considered less nephrotoxic than vancomycin in animal studies.[5] | Lower incidence of nephrotoxicity compared to vancomycin.[5] |
| Telavancin | Evidence of renal toxicity in animal studies. | Higher rates of serum creatinine elevations compared to vancomycin.[6] |
| Dalbavancin | Favorable renal safety profile in preclinical models. | Low incidence of renal adverse events, with no dose adjustment needed for mild to moderate renal impairment.[7] |
| Oritavancin | No significant signals of nephrotoxicity in preclinical studies. | Similar incidence of renal adverse events compared to vancomycin in clinical trials.[8] |
Ototoxicity
Table 2: Comparative Ototoxicity of Glycopeptides
| Glycopeptide | Preclinical Findings (Animal Models) | Clinical Findings (Incidence of Ototoxicity) |
| This compound | No specific data available. | No clinical data available. |
| Vancomycin | Can cause damage to cochlear and vestibular hair cells. | Primarily associated with high doses, prolonged therapy, and renal impairment. Reversible hearing loss has been reported.[9][10] |
| Teicoplanin | Some studies suggest a potential for ototoxicity, though generally less than vancomycin.[11][12] | Ototoxicity is considered uncommon.[5] |
| Telavancin | Potential for ototoxicity observed in preclinical studies. | No significant reports of ototoxicity in major clinical trials. |
| Dalbavancin | No evidence of ototoxicity in Phase I trials.[7] A rare case of persistent hearing loss was reported with off-label extended use.[6][13] | Generally considered to have a low risk of ototoxicity. |
| Oritavancin | No significant ototoxicity observed in preclinical evaluations. | No notable difference in ototoxicity compared to vancomycin in clinical trials.[8] |
Hematological Effects
Table 3: Comparative Hematological Effects of Glycopeptides
| Glycopeptide | Preclinical Findings (Animal Models) | Clinical Findings (Incidence of Hematological Effects) |
| This compound | No specific data available. | No clinical data available. |
| Vancomycin | Can induce neutropenia and thrombocytopenia in animal models. | Neutropenia and thrombocytopenia are known but generally reversible adverse effects.[9] |
| Teicoplanin | Lower potential for hematological toxicity compared to vancomycin in some studies. | Thrombocytopenia is a known adverse effect, though often mild and reversible.[12] |
| Telavancin | Potential for effects on platelet function. | Can interfere with coagulation tests (aPTT, PT, INR).[14] |
| Dalbavancin | No significant hematological toxicity observed in preclinical studies. | Low incidence of hematological adverse events.[7] |
| Oritavancin | No major hematological concerns in preclinical toxicology. | Can interfere with coagulation tests (aPTT, PT, INR).[14] |
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and comparison of safety data. Below are representative protocols for assessing key safety parameters of glycopeptide antibiotics.
Nephrotoxicity Assessment
A common preclinical model for assessing nephrotoxicity involves rodent studies with histological and biochemical analysis.
Experimental Workflow for Nephrotoxicity Assessment
Caption: Workflow for preclinical nephrotoxicity assessment.
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.[2]
-
Dosing: The test compound (e.g., a glycopeptide) is administered intravenously or intraperitoneally for a specified duration (e.g., 7-28 days).[2]
-
Sample Collection: Blood and urine samples are collected at baseline and at various time points during the study for biochemical analysis (e.g., serum creatinine, blood urea nitrogen [BUN]).
-
Histopathology: At the end of the study, animals are euthanized, and kidneys are harvested, fixed in formalin, sectioned, and stained (e.g., with hematoxylin and eosin) for microscopic examination of the renal cortex and medulla to assess for tubular necrosis, interstitial nephritis, and other signs of kidney damage.[13][15]
Ototoxicity Assessment
Auditory Brainstem Response (ABR) is a key objective measure for evaluating ototoxicity.
Experimental Workflow for Ototoxicity Assessment
Caption: Workflow for Auditory Brainstem Response (ABR) testing.
-
Animal Model: Guinea pigs or rats are often used.
-
Baseline Measurement: A baseline ABR is recorded before drug administration to establish normal hearing thresholds.
-
Drug Administration: The glycopeptide is administered at various doses.
-
Post-Dose Measurement: ABRs are recorded at different time points after drug administration.
-
Procedure: Animals are anesthetized, and electrodes are placed subcutaneously on the scalp. Auditory stimuli (clicks or tone bursts at different frequencies) are delivered to the ear, and the resulting electrical activity from the auditory pathway is recorded.[16][17]
-
Analysis: An increase in the hearing threshold (the lowest sound level at which a response can be detected) indicates ototoxicity.[8]
Hematological Assessment
Standard toxicological studies in rodents are used to evaluate hematological effects.
Experimental Workflow for Hematological Assessment
Caption: Workflow for preclinical hematological toxicity assessment.
-
Animal Model: Wistar or Sprague-Dawley rats.[18]
-
Dosing: The drug is administered daily for a sub-chronic period (e.g., 28 days).
-
Blood Collection: Blood samples are collected at specified intervals.
-
Parameters Measured: A complete blood count (CBC) is performed using an automated hematology analyzer to measure parameters such as:
-
Analysis: Changes in these parameters compared to a control group can indicate hematological toxicity.
Signaling Pathways in Glycopeptide-Induced Toxicity
Understanding the mechanisms of toxicity is crucial for developing safer drugs. Vancomycin-induced nephrotoxicity is the most studied in this class.
Signaling Pathway of Vancomycin-Induced Nephrotoxicity
Caption: Key pathways in vancomycin-induced nephrotoxicity.
Vancomycin accumulates in the proximal tubule cells of the kidneys, leading to oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis (programmed cell death) and inflammation, resulting in acute kidney injury.[20][21]
Conclusion
The safety profiles of glycopeptide antibiotics vary, with newer agents like dalbavancin and oritavancin demonstrating favorable safety in certain aspects compared to the older glycopeptide, vancomycin.[6] Telavancin is associated with a higher risk of nephrotoxicity.[6] Teicoplanin is generally considered to have a better safety profile than vancomycin, particularly concerning nephrotoxicity.[5]
While the limited available data on this compound from early studies is promising, suggesting good efficacy and long-acting potential, a comprehensive assessment of its safety profile requires further preclinical and clinical investigation.[1] The experimental protocols and comparative data presented in this guide provide a framework for the evaluation of novel glycopeptides like this compound and highlight the key safety endpoints that are critical for the development of new and safer antibacterial therapies. Researchers and drug developers should prioritize rigorous toxicological evaluation to fully characterize the safety of new chemical entities in this important antibiotic class.
References
- 1. Kibdelins, novel glycopeptide antibiotics. I. Discovery, production, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vancomycin-Induced Kidney Injury: Animal Models of Toxicodynamics, Mechanisms of Injury, Human Translation, and Potential Strategies for Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uh-ir.tdl.org [uh-ir.tdl.org]
- 4. CLPM: A Cross-Linked Peptide Mapping Algorithm for Mass Spectrometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. Efficacy and safety of novel glycopeptides versus vancomycin for the treatment of gram-positive bacterial infections including methicillin resistant Staphylococcus aureus: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vancomycin-Induced Kidney Injury: Animal Models of Toxicodynamics, Mechanisms of Injury, Human Translation, and Potential Strategies for Prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ncrar.research.va.gov [ncrar.research.va.gov]
- 9. dovepress.com [dovepress.com]
- 10. Histological Changes in Renal, Hepatic and Cardiac Tissues of Wistar Rats after 6 Weeks Treatment with Bipyridine Gold (III) Complex with Dithiocarbamate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2.5. Histopathological Examination [bio-protocol.org]
- 12. Vitamins D: Relationship between Structure and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Method for the Evaluation of Site-Specific Nephrotoxic Injury in the Intact Rat Kidney [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Histopathological Evaluation of Contrast-Induced Acute Kidney Injury Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for assessing auditory brainstem response in mice using a four-channel recording system - PMC [pmc.ncbi.nlm.nih.gov]
- 17. healthvermont.gov [healthvermont.gov]
- 18. Age-related changes in hematological and biochemical profiles of Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents | FDA [fda.gov]
- 20. researchgate.net [researchgate.net]
- 21. journals.asm.org [journals.asm.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
